2-(Isobutylthio)pyridine-5-boronic acid
Description
BenchChem offers high-quality 2-(Isobutylthio)pyridine-5-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Isobutylthio)pyridine-5-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[6-(2-methylpropylsulfanyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2S/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7,12-13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVQQLHCZKHBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681617 | |
| Record name | {6-[(2-Methylpropyl)sulfanyl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-69-2 | |
| Record name | B-[6-[(2-Methylpropyl)thio]-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {6-[(2-Methylpropyl)sulfanyl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-(isobutylthio)pyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of 2-(isobutylthio)pyridine-5-boronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 5-bromo-2-(isobutylthio)pyridine, followed by its conversion to the target boronic acid. This guide includes detailed experimental protocols, tabulated quantitative data for easy reference, and workflow diagrams to visually represent the synthetic processes.
Overall Synthetic Scheme
The synthesis of 2-(isobutylthio)pyridine-5-boronic acid is achieved through a two-step reaction sequence. The first step involves a nucleophilic aromatic substitution of 2,5-dibromopyridine with isobutylthiol to yield 5-bromo-2-(isobutylthio)pyridine. The subsequent step is a halogen-metal exchange reaction followed by borylation to afford the final product.
Experimental Protocols
Step 1: Synthesis of 5-bromo-2-(isobutylthio)pyridine
This procedure details the nucleophilic aromatic substitution of 2,5-dibromopyridine with isobutylthiol.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2,5-Dibromopyridine | 236.89 | 5.00 g | 21.1 | 1.0 |
| Isobutylthiol | 90.19 | 2.08 g (2.48 mL) | 23.2 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.38 g | 31.7 | 1.5 |
| N,N-Dimethylacetamide (DMAc) | 87.12 | 50 mL | - | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyridine (5.00 g, 21.1 mmol) and potassium carbonate (4.38 g, 31.7 mmol).
-
Add N,N-dimethylacetamide (50 mL) to the flask.
-
Add isobutylthiol (2.48 mL, 23.2 mmol) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion of the reaction, cool the mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-2-(isobutylthio)pyridine as a pale yellow oil.
Expected Yield: 75-85%
Step 2: Synthesis of 2-(isobutylthio)pyridine-5-boronic acid
This protocol describes the conversion of 5-bromo-2-(isobutylthio)pyridine to the target boronic acid via a lithiation-borylation sequence. This procedure is adapted from established methods for the synthesis of pyridine-5-boronic acids.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Concentration | Quantity | Moles (mmol) | Equivalents |
| 5-Bromo-2-(isobutylthio)pyridine | 262.18 | - | 4.00 g | 15.3 | 1.0 |
| n-Butyllithium (n-BuLi) | 64.06 | 2.5 M in hexanes | 6.7 mL | 16.8 | 1.1 |
| Triisopropyl borate (B(O-iPr)₃) | 188.08 | - | 4.31 g (4.23 mL) | 22.9 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 40 mL | - | - |
| Toluene, anhydrous | 92.14 | - | 20 mL | - | - |
| 2 M Hydrochloric Acid (HCl) | 36.46 | 2 M | ~20 mL | - | - |
Procedure:
-
To a dry 250 mL three-necked flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-(isobutylthio)pyridine (4.00 g, 15.3 mmol) and dissolve it in a mixture of anhydrous tetrahydrofuran (40 mL) and anhydrous toluene (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (6.7 mL of a 2.5 M solution in hexanes, 16.8 mmol) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (4.23 mL, 22.9 mmol) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
Continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid (~20 mL) until the solution is acidic (pH ~2).
-
Stir the biphasic mixture vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(isobutylthio)pyridine-5-boronic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water or ethanol/water) or by trituration with a non-polar solvent like hexane to afford the pure product as a white to off-white solid.
Expected Yield: 60-75%
Quantitative Data Summary
The following tables provide a summary of the quantitative data for each synthetic step.
Table 1: Reagents for the Synthesis of 5-bromo-2-(isobutylthio)pyridine
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |
| 2,5-Dibromopyridine | 236.89 | 21.1 | 1.0 |
| Isobutylthiol | 90.19 | 23.2 | 1.1 |
| Potassium Carbonate | 138.21 | 31.7 | 1.5 |
Table 2: Reagents for the Synthesis of 2-(isobutylthio)pyridine-5-boronic acid
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |
| 5-Bromo-2-(isobutylthio)pyridine | 262.18 | 15.3 | 1.0 |
| n-Butyllithium (2.5 M) | 64.06 | 16.8 | 1.1 |
| Triisopropyl borate | 188.08 | 22.9 | 1.5 |
Workflow Diagrams
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite upon contact with air or moisture.
-
2,5-Dibromopyridine and isobutylthiol are irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The lithiation-borylation reaction is conducted at very low temperatures. Use appropriate cryogenic baths and take precautions against frostbite.
-
Always perform these reactions in a well-ventilated fume hood.
This technical guide provides a robust and reproducible method for the synthesis of 2-(isobutylthio)pyridine-5-boronic acid. The detailed protocols and supporting information are intended to facilitate its preparation for use in various research and development applications.
Navigating the Stability and Storage of 2-(Isobutylthio)pyridine-5-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Boronic Acid Stability
Boronic acids, including 2-(isobutylthio)pyridine-5-boronic acid, are generally stable, solid compounds that are relatively easy to handle.[1][2] However, their utility in sensitive applications like Suzuki-Miyaura cross-coupling reactions necessitates a thorough understanding of their potential degradation pathways.[1][3] The stability of boronic acids is primarily influenced by their susceptibility to two main degradation mechanisms: protodeboronation and oxidation.[4][5] The presence of moisture, heat, light, and certain pH conditions can significantly impact the shelf-life and performance of these compounds.[3][4]
For certain unstable boronic acids, particularly 2-heterocyclic derivatives, conversion to more stable forms such as MIDA (N-methyliminodiacetic acid) boronates or trifluoroborate salts can be advantageous for long-term storage and handling.[1][3][5] MIDA boronates, for instance, are noted for their exceptional stability, being benchtop-stable indefinitely under air.
General Stability Profile of Boronic Acids
The following table summarizes the general stability of boronic acids under various conditions, which can serve as a guideline for handling 2-(isobutylthio)pyridine-5-boronic acid.
| Parameter | Condition | Observation |
| Storage Temperature | Refrigerated (Below 4°C/39°F) | Recommended for long-term storage to minimize degradation.[4][6] |
| Inert Atmosphere | Storage under nitrogen | Recommended to prevent oxidation.[4] |
| Moisture | Exposure to moist air or water | Should be avoided as it can lead to hydrolysis and decomposition.[4] |
| pH | Neutral pH | Boronic acids are generally most stable at neutral pH.[4] |
| Acidic or basic conditions | Can catalyze protodeboronation.[4][7] | |
| Light | Exposure to light | Should be minimized as it can potentially accelerate degradation. |
| Oxidizing Agents | Presence of strong oxidizing agents | Incompatible and can lead to degradation.[4][6][8] |
| Solution Stability | -80°C, 6 months; -20°C, 1 month (under nitrogen) | Provides a general guideline for the stability of boronic acids in solution.[4] |
Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is paramount to preserving the quality of 2-(isobutylthio)pyridine-5-boronic acid.
| Aspect | Recommendation | Rationale |
| Container | Tightly closed container.[4][6][9] | Prevents exposure to moisture and air. |
| Storage Environment | Store in a dry and well-ventilated place.[4][6][9] | Minimizes hydrolysis and degradation. |
| Keep refrigerated.[4][6] | Reduces the rate of decomposition. | |
| Protect from moisture. | Prevents hydrolysis. | |
| Store under an inert atmosphere (e.g., nitrogen).[4] | Prevents oxidation. | |
| Incompatibilities | Strong oxidizing agents, strong acids.[4][8] | To avoid chemical reactions that degrade the compound. |
| Handling | Handle in accordance with good industrial hygiene and safety practices.[8][9] | Ensures personnel safety and minimizes contamination. |
| Avoid generating dust.[6] | Reduces inhalation risk and contamination. | |
| Use in a well-ventilated area or under a fume hood.[6][9] | Minimizes inhalation exposure. |
Experimental Protocols for Stability Assessment
Assessing the stability of 2-(isobutylthio)pyridine-5-boronic acid is critical for quality control and ensuring its suitability for intended applications. The following is a generalized protocol for stability testing using High-Performance Liquid Chromatography (HPLC).
Objective: To evaluate the stability of 2-(isobutylthio)pyridine-5-boronic acid under various stress conditions over time.
Materials:
-
2-(isobutylthio)pyridine-5-boronic acid
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Forced degradation chambers (e.g., oven, UV light chamber, humidity chamber)
-
HPLC system with a suitable detector (e.g., UV-Vis or RI)
-
Appropriate HPLC column (e.g., C18)
Methodology:
-
Standard Preparation: Prepare a stock solution of 2-(isobutylthio)pyridine-5-boronic acid in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions: Subject aliquots of the stock solution or solid compound to various stress conditions, including:
-
Thermal Stress: Elevated temperature (e.g., 40°C, 60°C).
-
Photolytic Stress: Exposure to UV light.
-
Hydrolytic Stress: Addition of water, and adjustment to acidic and basic pH.
-
Oxidative Stress: Addition of an oxidizing agent (e.g., hydrogen peroxide).[7]
-
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw samples from each stress condition.
-
HPLC Analysis:
-
Inject the stressed samples, along with an unstressed control sample, onto the HPLC system.
-
A mobile phase without a pH modifier may minimize on-column hydrolysis.[4]
-
Use a suitable detection wavelength if the compound has a chromophore; otherwise, a refractive index (RI) detector may be necessary.[4]
-
-
Data Analysis:
-
Compare the peak area of the parent compound in the stressed samples to the control sample to determine the percentage of degradation.
-
Identify and quantify any major degradation products.
-
Visualizing Degradation and Experimental Workflow
Degradation Pathways
The primary degradation pathways for boronic acids are protodeboronation and oxidation. These processes can be accelerated by factors such as heat, base, or the presence of a palladium catalyst.[3][5]
Caption: Common degradation pathways for boronic acids.
Experimental Workflow for Stability Testing
A systematic workflow is essential for accurately assessing the stability of a boronic acid compound.
Caption: General workflow for boronic acid stability testing.
By understanding and implementing these principles and protocols, researchers can ensure the reliability and consistency of 2-(isobutylthio)pyridine-5-boronic acid in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.pt [fishersci.pt]
- 9. sigmaaldrich.com [sigmaaldrich.com]
commercial availability of 2-(isobutylthio)pyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the commercial availability, synthesis, and potential applications of 2-(isobutylthio)pyridine-5-boronic acid. Direct commercial sources for this specific compound are not readily found in standard chemical catalogs. However, this guide provides a comprehensive overview of synthetic routes to access this molecule, leveraging established methodologies for the preparation of analogous pyridine boronic acids. Furthermore, it details the utility of such compounds as versatile building blocks in medicinal chemistry and materials science, with a focus on their application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and theoretical workflows are provided to aid researchers in the synthesis and application of this and structurally related compounds.
Commercial Availability
A thorough search of commercial chemical suppliers indicates that 2-(isobutylthio)pyridine-5-boronic acid is not a stock item. However, several suppliers offer structurally similar compounds, and many provide custom synthesis services that could be utilized to obtain the target molecule.
Table 1: Commercial Availability of Structurally Similar Pyridine Boronic Acids
| Compound Name | CAS Number | Supplier(s) | Notes |
| 2-(Propylthio)pyridine-5-boronic acid | 1256345-97-7 | SynHet | Available on demand.[1] |
| 2-(Methylthio)pyridine-5-boronic acid | 321438-86-2 | Sigma-Aldrich | |
| 2-(Methylthio)pyrimidine-5-boronic acid | 348098-29-3 | PubChem lists multiple vendors | Pyrimidine analogue.[2] |
| 2-Pyridineboronic acid | 197958-29-5 | Sigma-Aldrich, ChemicalBook | Parent compound.[3] |
Custom Synthesis:
For the specific synthesis of 2-(isobutylthio)pyridine-5-boronic acid, researchers can contact custom synthesis providers. These companies can provide quotes and lead times for the preparation of non-catalogued compounds.
Synthesis Methodologies
The synthesis of 2-(isobutylthio)pyridine-5-boronic acid can be approached through established methods for the preparation of pyridine boronic acids. The most common and effective strategies involve the borylation of a suitable pyridine precursor.
General Synthetic Strategy
A plausible synthetic route starts from a commercially available halopyridine. The general workflow involves the introduction of the isobutylthio side chain, followed by conversion of a halo-substituent to the boronic acid moiety.
References
Purifying 2-(isobutylthio)pyridine-5-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Purification Strategies
The primary methods for purifying boronic acids, including 2-(isobutylthio)pyridine-5-boronic acid, involve exploiting the unique physicochemical properties of the boronic acid functional group. The main strategies include recrystallization, column chromatography, and acid-base extraction techniques. For particularly challenging purifications, conversion to a more stable boronate ester, followed by purification and subsequent hydrolysis, is a common and effective approach.
A general workflow for the purification of a crude boronic acid is presented below.
Caption: A flowchart illustrating the common purification pathways for crude boronic acids.
Data Summary: Purification Techniques
The following tables summarize common conditions for the primary purification methods. These are starting points and may require optimization for the specific impurity profile of 2-(isobutylthio)pyridine-5-boronic acid.
Table 1: Recrystallization Solvents for Boronic Acids
| Solvent System | Compound Class | Notes |
| Acetonitrile | Pyridylboronic acids | Effective for crystallizing boroxins, which can be converted to the boronic acid.[1] |
| Hot Water | Aryl boronic acids | Useful for polar boronic acids; impurities must be insoluble in hot water or soluble in cold water.[2] |
| Hot Ethanol | Aryl boronic acids | A common choice for many organic solids.[2] |
| Benzene, Dichloroethane, EtOAc | General boronic acids | Can provide moderate to good yields.[3] |
| Isopropyl acetate / Heptane | Pyridylboronic acids | Used as a solvent/anti-solvent system for recrystallization.[1] |
Table 2: Column Chromatography Conditions
| Stationary Phase | Eluent System (Example) | Target Compound Type | Notes |
| Silica Gel | Dichloromethane/Methanol/Ammonium Hydroxide (80:20:1) | Polar boronic acids | May require careful optimization to prevent streaking.[2] |
| Silica Gel | Acetone in Hexane/DCM | Low to mild polarity boronic acids | Acetone can be an effective eluent component.[3] |
| Neutral Alumina | Hexane | Boronate esters | Useful for less polar derivatives, where silica might cause hydrolysis or strong adsorption.[3] |
| Boric Acid Impregnated Silica | Not specified | Pinacol boronic esters | Suppresses over-adsorption and loss of the compound.[4] |
| Reversed-Phase (C18) | Acetonitrile/Water with additives | Water-soluble boronic acids | Often used in HPLC analysis; may require ion-pairing agents or pH modifiers for preparative scale.[5] |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This method is designed to separate the acidic boronic acid from non-acidic (neutral) impurities.
-
Dissolution: Dissolve the crude 2-(isobutylthio)pyridine-5-boronic acid in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a base, such as 1M sodium hydroxide or potassium carbonate.[6] The boronic acid will deprotonate to form a water-soluble boronate salt, which will move to the aqueous phase.
-
Separation: Separate the aqueous layer. The organic layer, containing neutral impurities, can be discarded.
-
Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid, such as 1M or 2M hydrochloric acid, until the pH is acidic (pH ~2-3).[6] The pure boronic acid should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any residual salts and then dry it under vacuum to yield the purified 2-(isobutylthio)pyridine-5-boronic acid.
Caption: Step-by-step process for purification via acid-base extraction.
Protocol 2: Purification via Silica Gel Column Chromatography
This is a standard technique for separating compounds based on polarity.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or dichloromethane). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude 2-(isobutylthio)pyridine-5-boronic acid in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the least polar solvent system. Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate, acetone, or methanol.[3][7] The optimal solvent gradient will need to be determined by thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. A common visualization technique for boronic acids on TLC plates involves dipping the plate in an alizarin solution and observing it under UV light (366 nm), where boronic acids appear as fluorescent yellow spots.[8][9]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification via Conversion to Pinacol Ester
If the boronic acid is difficult to purify directly, conversion to its pinacol ester derivative is a robust alternative.[10] Pinacol esters are generally more stable, less polar, and easier to handle.
-
Esterification: Dissolve the crude boronic acid and an equimolar amount of pinacol in a suitable solvent like toluene or cyclohexane.[1] Heat the mixture to reflux, often with a Dean-Stark trap to remove the water formed during the reaction. The reaction can be monitored by TLC until the starting boronic acid is consumed.
-
Workup: After cooling, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent evaporated.
-
Purification of the Ester: The resulting crude pinacol ester can be purified by standard methods, most commonly silica gel chromatography or recrystallization.[4] Due to their reduced polarity, they are often easier to chromatograph than the free boronic acids.
-
Hydrolysis (Optional): If the free boronic acid is required, the purified pinacol ester can be hydrolyzed back. This is typically achieved by stirring with an aqueous acid (like HCl) in a suitable solvent system. Subsequent workup, often involving extraction and pH adjustment, will yield the pure boronic acid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Using glucaminium-based ionic liquids for improving the separation of 2-aminopyrimidine-5-ylboronic acid and its pinacol ester by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. research.wur.nl [research.wur.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In-depth Analysis of 2-(isobutylthio)pyridine-5-boronic acid: A Theoretical Perspective
A comprehensive search of scientific databases and literature reveals a notable absence of specific theoretical studies on 2-(isobutylthio)pyridine-5-boronic acid. While the compound is available commercially and its basic chemical information is documented, it has not been the subject of dedicated computational or theoretical research in published literature. Consequently, this guide will establish a foundational understanding by discussing the general theoretical principles and methodologies applicable to pyridine boronic acids, providing a framework for future research on this specific molecule.
While no direct quantitative data exists for 2-(isobutylthio)pyridine-5-boronic acid, we can infer expected properties and create a hypothetical workflow for its theoretical investigation based on studies of analogous compounds.
General Properties and Synthesis of Pyridine Boronic Acids
Pyridine boronic acids are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry and materials science.[1] They are structurally characterized by a pyridine ring functionalized with a boronic acid group (-B(OH)2). These compounds are known for their ability to engage in reversible covalent interactions with diols, a property that is exploited in the design of sensors and drug delivery systems.[2] The synthesis of pyridine boronic acids often involves multi-step processes, which can include lithiation and subsequent reaction with borate esters.[3]
Hypothetical Workflow for Theoretical Studies
Should a researcher endeavor to perform a theoretical study on 2-(isobutylthio)pyridine-5-boronic acid, a logical workflow would be undertaken. This workflow would aim to elucidate the molecule's structural, electronic, and reactive properties.
Caption: A typical workflow for the theoretical study of a molecule like 2-(isobutylthio)pyridine-5-boronic acid.
Detailed Methodologies for a Hypothetical Study
To provide a practical guide for researchers, the following section details the experimental protocols that would be employed in a theoretical investigation of 2-(isobutylthio)pyridine-5-boronic acid.
1. Geometry Optimization and Frequency Analysis:
-
Objective: To find the lowest energy conformation of the molecule and confirm it is a true minimum on the potential energy surface.
-
Protocol:
-
The initial structure of 2-(isobutylthio)pyridine-5-boronic acid would be built using molecular modeling software.
-
Geometry optimization would be performed using Density Functional Theory (DFT), a common and reliable quantum chemical method. A functional such as B3LYP is often chosen for its balance of accuracy and computational cost.
-
A suitable basis set, for example, 6-311++G(d,p), would be selected to provide a good description of the electronic structure.
-
Following optimization, a frequency calculation would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structure is a true energy minimum.
-
2. Calculation of Electronic Properties:
-
Objective: To understand the electronic nature of the molecule, including its charge distribution and frontier molecular orbitals.
-
Protocol:
-
Using the optimized geometry, a single-point energy calculation would be carried out.
-
From this calculation, various electronic properties would be derived, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity.
-
A population analysis, such as Natural Bond Orbital (NBO) analysis, would be performed to determine the partial atomic charges and analyze charge distribution within the molecule.
-
3. Prediction of Spectroscopic Properties:
-
Objective: To predict spectroscopic data that can be compared with experimental results for validation of the computational model.
-
Protocol:
-
Infrared (IR) and Raman spectra would be simulated from the calculated vibrational frequencies.
-
UV-Vis spectra would be predicted using Time-Dependent DFT (TD-DFT) calculations to understand the electronic transitions.
-
NMR chemical shifts would be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.
-
4. Analysis of Reactivity Descriptors:
-
Objective: To predict the reactive sites of the molecule.
-
Protocol:
-
Conceptual DFT descriptors such as electronegativity, chemical hardness, and the Fukui function would be calculated from the HOMO and LUMO energies.
-
These descriptors help in identifying the parts of the molecule that are most likely to act as electrophiles or nucleophiles.
-
Anticipated Data from Theoretical Studies
While no specific data is available, a theoretical study would yield a wealth of quantitative information. For clarity, a template for presenting such data is provided below.
Table 1: Calculated Molecular Properties of 2-(isobutylthio)pyridine-5-boronic acid
| Property | Calculated Value | Units |
| Total Energy | TBD | Hartrees |
| Dipole Moment | TBD | Debye |
| HOMO Energy | TBD | eV |
| LUMO Energy | TBD | eV |
| HOMO-LUMO Gap | TBD | eV |
| Rotational Constants (A, B, C) | TBD | GHz |
TBD: To Be Determined by computational studies.
Table 2: Key Optimized Geometric Parameters
| Parameter | Atom(s) Involved | Calculated Value | Units |
| Bond Length (C-S) | C-S-C | TBD | Ångströms |
| Bond Length (C-B) | C-B-O | TBD | Ångströms |
| Bond Angle (C-S-C) | C-S-C | TBD | Degrees |
| Dihedral Angle (Py-S-C-C) | N-C-S-C | TBD | Degrees |
TBD: To Be Determined by computational studies.
References
- 1. A Modular Synthesis of Teraryl‐Based α‐Helix Mimetics, Part 5: A Complete Set of Pyridine Boronic Acid Pinacol Esters Featuring Side Chains of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-(isobutylthio)pyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful transformation is widely utilized in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, including biaryl and heteroaryl structures which are prevalent in many drug candidates.
This document provides detailed application notes and experimental protocols for the Suzuki coupling of 2-(isobutylthio)pyridine-5-boronic acid with various aryl and heteroaryl halides. The protocols are designed to address the specific challenges associated with the use of 2-substituted pyridine boronic acids, such as potential catalyst inhibition by the pyridine nitrogen and susceptibility to protodeboronation.
Challenges in Suzuki Coupling with 2-Substituted Pyridine Boronic Acids
The Suzuki coupling of 2-substituted pyridine boronic acids, such as 2-(isobutylthio)pyridine-5-boronic acid, can be challenging due to the "2-pyridyl problem". The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species and consequently, lower reaction yields. Additionally, heteroaryl boronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions.
To overcome these challenges, careful selection of the catalyst system (palladium source and ligand), base, and solvent is crucial. The use of bulky, electron-rich phosphine ligands can sterically shield the palladium center and mitigate catalyst deactivation.
Recommended Suzuki Coupling Protocols
Two general protocols are provided below, employing different catalyst systems that have shown efficacy in the coupling of challenging heteroaryl boronic acids. These protocols can be adapted for a range of aryl and heteroaryl halides.
Protocol 1: Pd(dppf)Cl₂ Catalyzed Coupling
This protocol utilizes the robust and commercially available catalyst [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, which is often effective for a variety of Suzuki couplings.
Experimental Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-(isobutylthio)pyridine-5-boronic acid (1.0 equiv.), the aryl/heteroaryl halide (1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 85-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Pd(OAc)₂ with a Buchwald Ligand
This protocol employs a more active catalyst system generated in situ from a palladium(II) acetate precursor and a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos or XPhos). These ligands are particularly effective for challenging couplings, including those involving heteroaryl chlorides.
Experimental Procedure:
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/heteroaryl halide (1.0 equiv.), 2-(isobutylthio)pyridine-5-boronic acid (1.5 equiv.), and a suitable base such as potassium phosphate (K₃PO₄) (3.0 equiv.).
-
Add the palladium source, Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%), and the phosphine ligand (e.g., SPhos) (2-4 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
After filtration, concentrate the solvent in vacuo and purify the residue by column chromatography to yield the final product.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction parameters for the Suzuki coupling of pyridine boronic acids with aryl halides, which can be used as a starting point for the optimization of the coupling with 2-(isobutylthio)pyridine-5-boronic acid.
Table 1: Catalyst and Ligand Effects on Suzuki Coupling of Pyridine Boronic Acids
| Palladium Source | Ligand | Typical Loading (mol%) | Coupling Partner | Typical Yields | Reference |
| Pd(dppf)Cl₂ | - | 3 - 5 | Aryl Bromides | Moderate to Good | [1][2] |
| Pd(PPh₃)₄ | - | 5 | Aryl Bromides | Moderate | |
| Pd(OAc)₂ | SPhos | 1 - 2 | Aryl Chlorides/Bromides | Good to Excellent | |
| Pd₂(dba)₃ | XPhos | 1 - 2 | Aryl Chlorides/Bromides | Good to Excellent | [3] |
Table 2: Influence of Base and Solvent on Suzuki Coupling of Pyridine Boronic Acids
| Base | Solvent System | Temperature (°C) | Reaction Time (h) | Comments | Reference |
| K₂CO₃ | 1,4-Dioxane/H₂O | 85 - 100 | 12 - 24 | Common for aryl bromides. | [2] |
| K₃PO₄ | Toluene or Dioxane | 100 - 110 | 8 - 18 | Often used with Buchwald ligands for less reactive halides. | |
| Cs₂CO₃ | DMF or Dioxane | 80 - 110 | 12 - 24 | Stronger base, can be effective for difficult couplings. | |
| Na₂CO₃ (aq) | 1,4-Dioxane | Reflux | 8 | Standard conditions for many pyridine boronic acids. |
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction | MDPI [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-(Isobutylthio)pyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-(isobutylthio)pyridine-5-boronic acid with various aryl and heteroaryl halides. This class of reaction is pivotal in medicinal chemistry and materials science for the synthesis of complex molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. However, the use of heteroaromatic boronic acids, particularly 2-substituted pyridine derivatives, can be challenging due to their inherent instability and lower reactivity.[1] This often leads to side reactions such as protodeboronation, which can significantly lower the yield of the desired product.
The 2-(isobutylthio)pyridine moiety is a key structural motif in various biologically active compounds. The ability to functionalize the 5-position of this scaffold via cross-coupling reactions opens up a vast chemical space for the development of novel pharmaceuticals. These application notes provide recommended starting conditions and protocols for the successful cross-coupling of 2-(isobutylthio)pyridine-5-boronic acid.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura cross-coupling of 2-(isobutylthio)pyridine-5-boronic acid with a generic aryl halide. These conditions are based on established protocols for similar challenging 2-pyridyl boronic acid couplings and may require optimization for specific substrates.
| Parameter | Recommended Conditions |
| Palladium Catalyst | [Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0)), Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), or Pd(dppf)Cl₂ |
| Ligand | If using Pd₂(dba)₃, a phosphine ligand such as PPh₃ (Triphenylphosphine), XPhos, or SPhos is recommended. For Pd(dppf)Cl₂, no additional ligand is needed. |
| Catalyst Loading | 1-5 mol% |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a good starting point for a wide range of aryl and heteroaryl bromides or iodides.
Materials:
-
2-(Isobutylthio)pyridine-5-boronic acid
-
Aryl halide (bromide or iodide)
-
[Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 2-(isobutylthio)pyridine-5-boronic acid (1.2 eq.), the aryl halide (1.0 eq.), potassium carbonate (2.0 eq.), and [Pd(PPh₃)₄] (3 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-(isobutylthio)pyridine.
Protocol 2: Alternative Procedure using Pd₂(dba)₃ and a Ligand
This protocol is often effective for more challenging couplings, including those with aryl chlorides.
Materials:
-
2-(Isobutylthio)pyridine-5-boronic acid
-
Aryl halide (chloride, bromide, or iodide)
-
Pd₂(dba)₃
-
Phosphine ligand (e.g., XPhos or SPhos)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%) and the phosphine ligand (4.4 mol%) to a dry Schlenk flask.
-
Add the aryl halide (1.0 eq.), 2-(isobutylthio)pyridine-5-boronic acid (1.5 eq.), and cesium carbonate (2.5 eq.).
-
Add degassed toluene and a small amount of degassed water.
-
Seal the flask and heat the mixture to 100-110 °C.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purification are performed as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the palladium-catalyzed cross-coupling of 2-(isobutylthio)pyridine-5-boronic acid.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols: The Utility of 2-(Isobutylthio)pyridine-5-boronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their derivatives are indispensable tools in modern medicinal chemistry, primarily serving as key building blocks in the synthesis of complex bioactive molecules.[1] Their stability, low toxicity, and versatile reactivity, especially in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have established them as staples in drug discovery programs.[1] The pyridine scaffold is a prevalent motif in numerous approved drugs, and its derivatives are of significant interest for their potential to modulate a wide range of biological targets. This document provides detailed application notes on the use of 2-(isobutylthio)pyridine-5-boronic acid, a specialized building block, in the context of developing targeted kinase inhibitors.
The 2-(isobutylthio)pyridine-5-boronic acid moiety offers a unique combination of structural features. The pyridine ring can engage in various non-covalent interactions within a protein's binding site, while the isobutylthio group can provide favorable hydrophobic interactions and influence the compound's metabolic stability. The boronic acid functional group serves as a versatile handle for the crucial carbon-carbon bond-forming reactions necessary to construct the final inhibitor scaffold.
Application: Synthesis of Novel p38 MAPK Inhibitors
Mitogen-activated protein kinase p38 (p38 MAPK) is a key enzyme in a signaling cascade that responds to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in certain cancers. Consequently, the development of potent and selective p38 MAPK inhibitors is an area of intense research.
This application note describes the use of 2-(isobutylthio)pyridine-5-boronic acid as a key intermediate in the synthesis of a novel series of p38 MAPK inhibitors. The synthetic strategy hinges on a Suzuki-Miyaura cross-coupling reaction to link the 2-(isobutylthio)pyridine headgroup to a core scaffold, in this hypothetical example, a 4-bromopyrazole derivative.
Data Presentation
The following table summarizes the in vitro activity of a series of hypothetical p38 MAPK inhibitors synthesized using 2-(isobutylthio)pyridine-5-boronic acid and its analogs. The data illustrates the structure-activity relationship (SAR) with respect to modifications on the core scaffold.
| Compound ID | R1 Group | p38α Enzymatic IC50 (nM) | Cellular (LPS-induced TNFα) IC50 (µM) |
| HYPO-1 | -H | 15.2 | 1.2 |
| HYPO-2 | -CH3 | 12.8 | 0.95 |
| HYPO-3 | -CF3 | 8.5 | 0.42 |
| HYPO-4 | -OCH3 | 25.1 | 2.1 |
| HYPO-5 | -Cl | 9.8 | 0.55 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cellular response. Data is representative for demonstration purposes.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halo-pyrazole scaffold with 2-(isobutylthio)pyridine-5-boronic acid.
Materials:
-
4-Bromo-1-(tert-butyl)-1H-pyrazole (1.0 eq)
-
2-(Isobutylthio)pyridine-5-boronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 4-bromo-1-(tert-butyl)-1H-pyrazole, 2-(isobutylthio)pyridine-5-boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).
-
Add the degassed solvent mixture to the reaction vessel.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol for p38α Enzymatic Assay
This protocol describes a typical in vitro assay to determine the IC50 values of the synthesized compounds against the p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated peptide substrate (e.g., Biotin-ATF2)
-
ATP
-
Assay Buffer (e.g., HEPES, MgCl₂, DTT)
-
Test compounds (serial dilutions in DMSO)
-
Detection reagents (e.g., HTRF or luminescence-based)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in assay buffer.
-
In a 384-well assay plate, add the p38α enzyme, the peptide substrate, and the test compound solution.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using a non-linear regression analysis.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the general synthetic workflow for the preparation of p38 MAPK inhibitors using 2-(isobutylthio)pyridine-5-boronic acid.
Caption: Synthetic workflow for p38 MAPK inhibitors.
p38 MAPK Signaling Pathway
The diagram below shows a simplified representation of the p38 MAPK signaling pathway, which is targeted by the synthesized inhibitors.
Caption: Simplified p38 MAPK signaling pathway.
References
Application Notes and Protocols for 2-(isobutylthio)pyridine-5-boronic acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying novel lead compounds by screening low-molecular-weight molecules (fragments) against biological targets.[1] This application note details the utility of 2-(isobutylthio)pyridine-5-boronic acid as a versatile fragment in FBDD campaigns. Its unique structural features, including a pyridine ring for potential hydrogen bonding and aromatic interactions, an isobutylthio group for occupying hydrophobic pockets, and a boronic acid moiety, make it a valuable tool for drug discovery.[1]
The boronic acid functional group is of particular interest as it can form reversible covalent bonds with nucleophilic residues such as serine, threonine, or lysine within a protein's active site.[1][2][3] This interaction can provide a strong binding anchor, increasing the likelihood of identifying high-quality hits even from weakly binding fragments. This document provides a hypothetical application of 2-(isobutylthio)pyridine-5-boronic acid in an FBDD workflow targeting Mitogen-Activated Protein Kinase Kinase 4 (MKK4), a key enzyme in the JNK signaling pathway.
Principle of Application
2-(isobutylthio)pyridine-5-boronic acid is an ideal fragment for FBDD due to its combination of features:
-
Low Molecular Weight: Compliant with the "Rule of Three," allowing it to efficiently sample chemical space and bind to small pockets on a protein surface.
-
Diverse Interaction Potential: The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-stacking interactions. The isobutylthio group provides a non-polar component to probe hydrophobic regions.
-
Reversible Covalent Binding: The boronic acid group can form a reversible covalent bond with catalytic serine or threonine residues, which are common in enzyme active sites like that of kinases. This can enhance binding affinity and provide a clear vector for hit-to-lead optimization.[1][4]
Hypothetical Application: Targeting MKK4
For the purpose of this application note, we will consider a hypothetical scenario where 2-(isobutylthio)pyridine-5-boronic acid is screened against MKK4, a kinase involved in stress signaling pathways. The goal is to identify fragments that bind to the ATP-binding site and inhibit its activity.
Signaling Pathway Context
MKK4 is an upstream kinase that phosphorylates and activates JNK (c-Jun N-terminal kinase). Inhibition of MKK4 could be a therapeutic strategy for diseases driven by JNK signaling, such as inflammatory disorders and certain cancers.
Experimental Protocols
A typical FBDD workflow involves a primary screen to identify binders, followed by orthogonal validation and structural studies to confirm the binding mode.
FBDD Experimental Workflow
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, leading to a measurable increase in its melting temperature (Tm).[1]
Methodology:
-
Protein Preparation: Prepare a solution of purified MKK4 protein at a final concentration of 2 µM in DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).[1]
-
Fragment Preparation: Prepare a 100 mM stock solution of 2-(isobutylthio)pyridine-5-boronic acid and other fragments in DMSO. Create a working plate by diluting the fragments to 10 mM.[1]
-
Assay Plate Preparation: In a 384-well PCR plate, add 20 µL of the MKK4 protein solution to each well.[1]
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final dilution of 1:1000.[1]
-
Fragment Addition: Add 0.2 µL of the 10 mM fragment solution for a final fragment concentration of 100 µM. Include DMSO-only wells as a negative control.[1]
-
Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.[1]
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. The Tm is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm) in the presence of the fragment indicates binding.[1]
Hypothetical Data Presentation:
| Fragment ID | Fragment Name | Concentration (µM) | Tm (°C) | ΔTm (°C) | Hit? |
| Control | DMSO | - | 45.2 | 0.0 | No |
| F001 | 2-(isobutylthio)pyridine-5-boronic acid | 100 | 48.7 | 3.5 | Yes |
| F002 | Fragment 2 | 100 | 45.5 | 0.3 | No |
| F003 | Fragment 3 | 100 | 47.8 | 2.6 | Yes |
Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)
SPR is used to confirm the binding of hits from the primary screen and to determine their binding affinity (KD) and kinetics (ka and kd).[1]
Methodology:
-
Chip Preparation: Covalently immobilize purified MKK4 onto a CM5 sensor chip using standard amine coupling chemistry.
-
Fragment Preparation: Prepare a serial dilution of 2-(isobutylthio)pyridine-5-boronic acid in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO) ranging from 1 µM to 500 µM.[1]
-
Binding Analysis: Inject the fragment solutions over the MKK4-immobilized surface and a reference flow cell at a constant flow rate (e.g., 30 µL/min).[1]
-
Data Analysis: Monitor the change in response units (RU) over time. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Hypothetical Data Presentation:
| Fragment ID | ka (1/Ms) | kd (1/s) | KD (µM) |
| F001 | 1.5 x 10³ | 0.3 | 200 |
| F003 | 0.8 x 10³ | 0.5 | 625 |
Protocol 3: Structural Characterization by X-ray Crystallography
To understand the precise binding mode of the fragment, co-crystallization or soaking experiments are performed.
Methodology:
-
Crystallization: Crystallize the MKK4 protein using vapor diffusion (hanging or sitting drop) methods.
-
Fragment Soaking: Transfer MKK4 crystals to a solution containing a high concentration (e.g., 1-10 mM) of 2-(isobutylthio)pyridine-5-boronic acid and cryoprotectant.
-
Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the structure by molecular replacement using a known MKK4 structure. Build the fragment into the resulting electron density map.
-
Analysis: Analyze the protein-fragment interactions to guide structure-based drug design. This would confirm, for instance, a covalent bond between the boronic acid and a serine residue in the MKK4 active site.
Conclusion
2-(isobutylthio)pyridine-5-boronic acid represents a valuable starting point for fragment-based drug discovery campaigns. Its inherent chemical properties facilitate detection in biophysical assays and provide clear vectors for synthetic elaboration. The boronic acid moiety offers a unique opportunity for forming reversible covalent interactions, which can be a highly effective strategy for developing potent and selective inhibitors. The hypothetical workflow and protocols described herein provide a general framework for researchers to utilize this and similar fragments in their drug discovery efforts.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Isobutylthio)pyridine-5-boronic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(isobutylthio)pyridine-5-boronic acid as a key building block in the synthesis of potent and selective kinase inhibitors. The focus is on the widely applicable Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the creation of novel therapeutics targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other conditions. Pyridine derivatives are a common scaffold in many approved and investigational kinase inhibitors due to their ability to form key interactions within the ATP-binding site of these enzymes.
2-(Isobutylthio)pyridine-5-boronic acid is a valuable reagent for introducing a substituted pyridine moiety into a target molecule. The isobutylthio group can provide additional hydrophobic interactions within the kinase active site, potentially enhancing potency and selectivity. The boronic acid functionality allows for efficient carbon-carbon bond formation with a variety of (hetero)aryl halides via the Suzuki-Miyaura cross-coupling reaction. This application note will detail a general protocol for this transformation and provide representative data for a synthesized kinase inhibitor.
Application in Kinase Inhibitor Synthesis: A Representative Example
Derivatives of 2-(isobutylthio)pyridine have been explored as inhibitors of several kinase families, including p38 MAP kinase, Spleen tyrosine kinase (Syk), and Src family kinases. These kinases are involved in inflammatory responses and cancer progression. The synthesis of such inhibitors often involves the coupling of 2-(isobutylthio)pyridine-5-boronic acid with a suitable heterocyclic core, such as a pyrimidine, pyrazole, or indole scaffold.
For the purpose of this application note, we will describe a representative synthesis of a hypothetical p38 MAP kinase inhibitor, Compound 1, via a Suzuki-Miyaura coupling reaction.
Table 1: Representative Biological Activity of a 2-(Alkylthio)pyridine-based Kinase Inhibitor
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Compound 1 | p38α | 15 | Enzymatic |
| Compound 1 | Syk | 85 | Enzymatic |
| Compound 1 | c-Src | >1000 | Enzymatic |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values for newly synthesized compounds will need to be determined experimentally.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol for the Synthesis of Compound 1
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-(isobutylthio)pyridine-5-boronic acid with a halogenated heterocyclic partner (in this example, 4-chloro-1H-pyrrolo[2,3-b]pyridine) to yield the target kinase inhibitor scaffold.
Materials:
-
2-(Isobutylthio)pyridine-5-boronic acid
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine (or other suitable (hetero)aryl halide)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 2-(isobutylthio)pyridine-5-boronic acid (1.2 equivalents), 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents) to the flask.
-
Solvent Addition: Add a 3:1 mixture of anhydrous 1,4-dioxane and degassed water to the flask. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure kinase inhibitor.
-
Characterization: Characterize the final compound by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Caption: General workflow for kinase inhibitor synthesis via Suzuki-Miyaura coupling.
Caption: Simplified signaling pathway showing the mechanism of kinase inhibition.
Conclusion
2-(Isobutylthio)pyridine-5-boronic acid is a versatile and valuable building block for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this moiety into a wide range of heterocyclic scaffolds. The resulting compounds have the potential to exhibit potent and selective inhibition of key kinases involved in various disease states. The protocols and information provided herein serve as a guide for researchers in the design and synthesis of next-generation kinase inhibitors.
Application Notes and Protocols: Functionalization of Heterocycles with 2-(Isobutylthio)pyridine-5-boronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Heterocyclic moieties are prevalent in a vast array of pharmaceuticals, and the ability to introduce diverse substituents allows for the fine-tuning of their pharmacological properties. Boronic acids, particularly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, have emerged as indispensable tools for creating carbon-carbon bonds between aromatic and heteroaromatic systems.
This document focuses on the application of 2-(isobutylthio)pyridine-5-boronic acid as a building block for the functionalization of various heterocyclic systems. The presence of the isobutylthio group on the pyridine ring offers a unique combination of lipophilicity and potential metabolic stability, making it an attractive fragment for incorporation into drug candidates. The boronic acid functionality at the 5-position of the pyridine ring provides a reactive handle for the strategic introduction of this substituted pyridyl moiety onto other heterocyclic cores.
While specific documented examples of the functionalization of a wide range of heterocycles using 2-(isobutylthio)pyridine-5-boronic acid are not extensively available in the public domain, this document provides generalized protocols and application notes based on established Suzuki-Miyaura coupling methodologies for similar pyridine-based boronic acids. These protocols can serve as a starting point for researchers looking to employ this specific reagent in their synthetic endeavors.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of 2-(isobutylthio)pyridine-5-boronic acid in the functionalization of heterocycles is through the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the pyridine ring of the boronic acid and a halogenated (typically bromo or iodo) or triflated heterocyclic substrate.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for the functionalization of heterocycles via Suzuki-Miyaura coupling.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of 2-(isobutylthio)pyridine-5-boronic acid with various classes of heterocyclic halides. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure for Coupling with Bromo-Substituted Heterocycles (e.g., Bromopyrimidines, Bromoindoles)
Materials:
-
2-(Isobutylthio)pyridine-5-boronic acid
-
Heterocyclic bromide (e.g., 5-bromopyrimidine, 5-bromoindole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Solvent system (e.g., 1,4-Dioxane and Water (4:1 v/v) or Toluene, Ethanol, and Water (2:1:1 v/v/v))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add the heterocyclic bromide (1.0 equiv), 2-(isobutylthio)pyridine-5-boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.02-0.10 equiv). If using a pre-catalyst that requires a ligand, add the appropriate ligand in the specified ratio.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired functionalized heterocycle.
Protocol 2: Microwave-Assisted Suzuki Coupling
For substrates that are sluggish under conventional heating, microwave irradiation can often accelerate the reaction and improve yields.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
In a microwave-safe reaction vial, combine the heterocyclic bromide (1.0 equiv), 2-(isobutylthio)pyridine-5-boronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), and palladium catalyst (0.02-0.05 equiv).
-
Add the degassed solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform the workup and purification as described in Protocol 1 (steps 7-10).
Data Presentation: Hypothetical Reaction Matrix
| Entry | Heterocyclic Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromopyrimidine | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 2-Chloropyrazine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/EtOH/H₂O | 110 | 8 | 78 |
| 3 | 5-Bromo-1H-indole | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| 4 | 4-Iodopyrazole | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF | 120 | 6 | 65 |
| 5 | 2-Bromothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 100 | 10 | 88 |
Note: The yields presented in this table are hypothetical and for illustrative purposes only.
Signaling Pathways and Drug Development Context
The introduction of the 2-(isobutylthio)pyridine moiety can be strategically employed in drug discovery programs targeting various signaling pathways. For instance, many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP binding pocket. The isobutylthio group could potentially form favorable interactions within hydrophobic pockets of the target protein.
Hypothetical Kinase Inhibitor Design Pathway
Application Notes and Protocols for the Scale-up Synthesis of 2-(isobutylthio)pyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 2-(isobutylthio)pyridine-5-boronic acid, a key building block in pharmaceutical and agrochemical research. The protocols are based on established, robust methods for the preparation of pyridineboronic acids, ensuring suitability for scale-up operations. This guide is intended for researchers in drug development and process chemistry, offering a comprehensive resource for producing this valuable intermediate. Pyridine boronic acids are crucial reagents in modern synthetic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][2][3] Their stability, low toxicity, and versatile reactivity make them indispensable in the synthesis of complex organic molecules.[2]
Introduction
2-(Isobutylthio)pyridine-5-boronic acid is a bifunctional molecule featuring a pyridine core, an isobutylthio group, and a boronic acid moiety. This combination of functional groups makes it a valuable intermediate for introducing the 2-(isobutylthio)pyridine scaffold into larger, more complex molecules. The boronic acid group serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, a cornerstone in the synthesis of biaryl and heteroaryl compounds prevalent in many biologically active molecules.[1][4] The isobutylthio substituent can influence the compound's lipophilicity and metabolic stability, making it a desirable feature in drug design.
The synthesis of pyridineboronic acids on a large scale presents unique challenges, including managing reaction exotherms and ensuring high yields and purity.[5] The most common and industrially viable method for preparing aryl and heteroaryl boronic acids is the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate at low temperatures.[5] This document outlines a scalable synthetic route to 2-(isobutylthio)pyridine-5-boronic acid, providing detailed experimental protocols and data presentation.
Synthetic Pathway Overview
The proposed synthetic route to 2-(isobutylthio)pyridine-5-boronic acid is a two-step process commencing from 2-chloro-5-bromopyridine. The first step involves a nucleophilic aromatic substitution to introduce the isobutylthio group, followed by a halogen-metal exchange and subsequent borylation to form the desired boronic acid.
Caption: Proposed synthetic pathway for 2-(isobutylthio)pyridine-5-boronic acid.
Experimental Protocols
Synthesis of 2-(Isobutylthio)-5-bromopyridine (Intermediate 1)
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (Scale) | Moles (mol) |
| 2-Chloro-5-bromopyridine | 192.45 | 100 g | 0.52 |
| Sodium hydride (60% disp.) | 24.00 | 25 g | 0.62 |
| Isobutanethiol | 90.19 | 56.3 mL | 0.57 |
| Tetrahydrofuran (THF) | - | 1 L | - |
Procedure:
-
A 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with sodium hydride (60% dispersion in mineral oil, 25 g, 0.62 mol) and anhydrous tetrahydrofuran (THF, 500 mL) under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice-water bath.
-
Isobutanethiol (56.3 mL, 0.57 mol) is added dropwise to the suspension over 30 minutes, maintaining the internal temperature below 10 °C. The mixture is stirred at 0 °C for an additional 30 minutes.
-
A solution of 2-chloro-5-bromopyridine (100 g, 0.52 mol) in anhydrous THF (500 mL) is added dropwise over 1 hour, again keeping the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is carefully quenched by the slow addition of water (100 mL).
-
The mixture is concentrated under reduced pressure to remove most of the THF.
-
The residue is partitioned between ethyl acetate (500 mL) and water (500 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 250 mL).
-
The combined organic layers are washed with brine (250 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield 2-(isobutylthio)-5-bromopyridine as a pale yellow oil.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 85-95% |
| Purity | >98% (GC) |
Scale-up Synthesis of 2-(isobutylthio)pyridine-5-boronic acid (Target Compound)
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (Scale) | Moles (mol) |
| 2-(Isobutylthio)-5-bromopyridine | 246.16 | 100 g | 0.41 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 179 mL | 0.45 |
| Triisopropyl borate | 188.08 | 114 mL | 0.49 |
| Tetrahydrofuran (THF), anhydrous | - | 1 L | - |
| Toluene, anhydrous | - | 400 mL | - |
| Hydrochloric acid (2 M) | - | ~500 mL | - |
Procedure:
-
A 3 L three-necked flask, equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, is charged with 2-(isobutylthio)-5-bromopyridine (100 g, 0.41 mol), anhydrous tetrahydrofuran (1 L), and anhydrous toluene (400 mL).
-
The solution is cooled to an internal temperature of -78 °C using a dry ice/acetone bath.
-
Triisopropyl borate (114 mL, 0.49 mol) is added to the cooled solution.
-
n-Butyllithium (2.5 M in hexanes, 179 mL, 0.45 mol) is added dropwise via a syringe pump over 2 hours, ensuring the internal temperature is maintained below -70 °C.
-
The reaction mixture is stirred at -78 °C for an additional 1 hour after the addition is complete.
-
The cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight (approximately 16 hours).
-
The reaction is quenched by the slow addition of 2 M hydrochloric acid (~500 mL) at 0 °C until the pH of the aqueous layer is between 1 and 2.
-
The mixture is stirred vigorously for 1 hour. The layers are then separated.
-
The aqueous layer is washed with ethyl acetate (2 x 200 mL) to remove any unreacted starting material.
-
The pH of the aqueous layer is carefully adjusted to between 7 and 8 with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water (2 x 100 mL), and dried under vacuum to afford 2-(isobutylthio)pyridine-5-boronic acid as a white to off-white solid.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 70-85% |
| Purity | >97% (HPLC) |
Application in Drug Discovery: Suzuki-Miyaura Coupling
Pyridine boronic acids are invaluable in drug discovery and development for the construction of complex molecular architectures.[1][6] Their primary application is in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate. This reaction is widely used due to its mild conditions, functional group tolerance, and commercial availability of reagents.[3]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from moisture.
-
n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Triisopropyl borate and Isobutanethiol: Flammable liquids with strong odors. Handle in a well-ventilated fume hood.
-
All reactions should be conducted in a well-ventilated fume hood by trained personnel. Appropriate PPE should be worn at all times.
Conclusion
The protocols outlined in this document provide a reliable and scalable pathway for the synthesis of 2-(isobutylthio)pyridine-5-boronic acid. By leveraging established methodologies for the formation of pyridineboronic acids, these procedures are designed for efficient implementation in a research or process chemistry setting. The resulting compound is a valuable building block for the synthesis of novel chemical entities in drug discovery and other fields, primarily through its application in Suzuki-Miyaura cross-coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester (919347-20-9) for sale [vulcanchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of Biaryl Compounds Using 2-(Isobutylthio)pyridine-5-boronic Acid via Palladium-Catalyzed Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boronic acids and their derivatives are crucial building blocks in modern organic synthesis, particularly in the construction of carbon-carbon bonds.[1][2][3] The Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids, is a powerful tool for creating biaryl and heteroaryl structures that are common motifs in many pharmaceutical agents, including kinase inhibitors.[4] 2-(Isobutylthio)pyridine-5-boronic acid is a valuable reagent in this context, offering a substituted pyridine core that can be incorporated into target molecules. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings.[4][5][6] This application note details a protocol for a one-pot Suzuki-Miyaura cross-coupling reaction using 2-(isobutylthio)pyridine-5-boronic acid for the synthesis of biaryl compounds relevant to drug discovery.
Application: Synthesis of Biaryl Scaffolds for Kinase Inhibitors
The pyridine moiety is a well-established "hinge-binding" group in many kinase inhibitors, mimicking the adenine part of ATP.[4] The synthesis of novel biaryl compounds containing the 2-(isobutylthio)pyridine core can lead to the discovery of new potent and selective kinase inhibitors. The isobutylthio group can provide additional interactions within the ATP-binding pocket or be a site for further functionalization. The one-pot Suzuki-Miyaura coupling protocol described below is a robust method for efficiently generating a library of such compounds for screening in drug discovery programs.
Experimental Protocols
General Protocol for One-Pot Suzuki-Miyaura Coupling
This protocol describes the coupling of 2-(isobutylthio)pyridine-5-boronic acid with a variety of aryl halides.
Materials and Reagents:
-
2-(isobutylthio)pyridine-5-boronic acid
-
Aryl halide (e.g., 4-bromobenzonitrile, 1-bromo-4-fluorobenzene, 3-bromoquinoline)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[6]
-
Solvent (e.g., 1,4-dioxane, DME, ethanol/water mixture)[7]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(isobutylthio)pyridine-5-boronic acid (1.0 equiv.), the desired aryl halide (1.1 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following table summarizes representative, hypothetical results for the one-pot Suzuki-Miyaura coupling of 2-(isobutylthio)pyridine-5-boronic acid with various aryl halides.
| Entry | Aryl Halide | Product | Yield (%) | Purity (%) |
| 1 | 4-Bromobenzonitrile | 4'-(Isobutylthio)-[2,4'-bipyridine]-5-carbonitrile | 85 | >98 |
| 2 | 1-Bromo-4-fluorobenzene | 4'-Fluoro-2-(isobutylthio)-5-phenylpyridine | 92 | >99 |
| 3 | 3-Bromoquinoline | 3-(2'-(Isobutylthio)-[5,3'-bipyridin]-yl)quinoline | 78 | >97 |
| 4 | 2-Bromo-6-methoxynaphthalene | 2'-(Isobutylthio)-5-(6-methoxy-2-naphthyl)pyridine | 88 | >98 |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the one-pot Suzuki-Miyaura coupling reaction.
Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. medium.com [medium.com]
- 7. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 2-(isobutylthio)pyridine-5-boronic acid
This technical support center provides targeted troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers utilizing 2-(isobutylthio)pyridine-5-boronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues researchers may encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with 2-(isobutylthio)pyridine-5-boronic acid resulting in a consistently low yield?
Answer: Low yields are a common challenge and can stem from several factors related to the specific substrates.[1] The primary reasons include:
-
Catalyst Deactivation: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2][3]
-
Protodeboronation: Pyridylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly problematic in the presence of aqueous bases.[1][4][5]
-
Slow Transmetalation: The transfer of the pyridine group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl boron compounds.[1][2][5]
-
Homocoupling: The presence of oxygen can lead to the unwanted homocoupling of the boronic acid, forming a bipyridine byproduct and consuming the starting material.[1][6][7]
-
Poor Reagent Quality: Boronic acids can degrade over time.[6] Ensure the purity and stability of your 2-(isobutylthio)pyridine-5-boronic acid and the aryl halide.
Question 2: What are the most common side reactions, and how can I minimize them?
Answer: The two most prevalent side reactions are protodeboronation and homocoupling.[1]
-
To Minimize Protodeboronation:
-
Use Anhydrous Conditions: Carefully dry all solvents and reagents.
-
Switch to a Milder Base: Consider using weaker bases like K₂CO₃, NaHCO₃, or KHCO₃, which can reduce the rate of protodeboronation.[4]
-
Modify the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, which are less prone to this side reaction.[1][8]
-
-
To Minimize Homocoupling:
-
Thoroughly Degas Solvents: Oxygen is a primary cause of homocoupling.[6][7] Degas all solvents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.[4][9]
-
Maintain an Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of Argon or Nitrogen from start to finish.[6]
-
Use a Pd(0) Source or Efficient Precatalyst: Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state can promote side reactions.[1] Using a stable Pd(0) source or a modern precatalyst can reduce homocoupling.[6]
-
Question 3: My aryl chloride coupling partner is unreactive. What specific conditions can improve the coupling?
Answer: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the stronger carbon-chlorine bond, making the initial oxidative addition step more difficult.[1] Consider the following adjustments:
-
Use a Specialized Catalyst System: Employ catalyst systems known for activating aryl chlorides. This typically involves using bulky, electron-rich phosphine ligands like SPhos, XPhos, RuPhos, or tBu₃P.[1][2][4] These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step.[2]
-
Increase Reaction Temperature: Higher temperatures (e.g., 80–110 °C) are often necessary to facilitate the oxidative addition of aryl chlorides.[6] However, monitor the reaction closely, as higher temperatures can also increase the rate of side reactions.[1]
-
Choose a Stronger Base: A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ may be required to facilitate the catalytic cycle with less reactive partners.[1]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for this specific boronic acid? A1: There is no single universal catalyst system, but for challenging substrates like pyridylboronic acids, systems employing bulky, electron-rich phosphine ligands are highly recommended.[1][2] Combinations such as Pd₂(dba)₃ with SPhos or XPhos, or air-stable precatalysts like XPhos Pd G3, often provide the best results.[6][10]
Q2: What is the optimal base and solvent for this reaction? A2: A common starting point is K₃PO₄ or K₂CO₃ as the base in a solvent system like 1,4-dioxane/water or THF/water.[4][6] If protodeboronation is an issue, consider switching to a weaker base or using an anhydrous solvent system with a base like KF.[11][12] Screening different bases and solvents is often necessary for optimization.[1][9]
Q3: How can I confirm if my boronic acid has degraded? A3: Degradation often manifests as protodeboronation (forming 2-(isobutylthio)pyridine) or the formation of boroxine anhydrides. You can check the purity by ¹H NMR or LC-MS before use. To prevent degradation, store the boronic acid in a cool, dark, and dry place. For reactions sensitive to degradation, consider converting the boronic acid to a more stable diethanolamine adduct.[6][13]
Q4: Is it necessary to degas the reaction mixture? A4: Yes, it is critical. Oxygen can decompose the active Pd(0) catalyst and lead to significant homocoupling of the boronic acid, drastically reducing the yield of your desired product.[6][7] Always use properly degassed solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[4][9]
Optimized Reaction Parameters (Summary)
The following tables summarize generally successful starting conditions for Suzuki reactions involving 2-(isobutylthio)pyridine-5-boronic acid. Optimization will likely be required for specific substrate pairings.
Table 1: Recommended Catalyst Systems
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | SPhos or XPhos | 1 - 3 | Excellent for challenging couplings, including aryl chlorides.[10] |
| Pd(OAc)₂ | tBu₃P·HBF₄ | 2 - 5 | A robust and active system.[11] |
| PdCl₂(dppf) | (None) | 3 - 5 | A common, versatile catalyst, but may be less effective for this substrate.[4] |
| XPhos Pd G3 | (Precatalyst) | 1 - 2 | Air-stable and highly active precatalyst.[6] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Ratio (v/v) | Notes |
| K₃PO₄ | 2 - 3 | 1,4-Dioxane / H₂O | 4:1 to 10:1 | A strong base, good for difficult couplings.[10][14] |
| K₂CO₃ | 3 | MeCN / H₂O | 4:1 | A standard, effective base.[4] |
| Cs₂CO₃ | 2 - 3 | Toluene or Dioxane | Anhydrous | Often improves yields in difficult cases. |
| KF | 3 | Anhydrous THF | Anhydrous | Useful if substrates are sensitive to stronger bases.[12] |
Visual Troubleshooting and Workflow Diagrams
Key Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of an aryl halide with 2-(isobutylthio)pyridine-5-boronic acid.
Reagent Preparation:
-
Degassing: Sparge the reaction solvent (e.g., 1,4-Dioxane/H₂O 4:1) with Argon or Nitrogen for at least 30 minutes prior to use.[4][9]
-
Reagent Purity: Ensure the boronic acid, aryl halide, and base are pure and dry. If necessary, dry the base (e.g., K₃PO₄) in an oven before use.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-(isobutylthio)pyridine-5-boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 3.0 equivalents).
-
Under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[6]
-
Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]
-
Seal the flask and place it in a preheated oil bath or heating block. Stir the reaction vigorously at the desired temperature (e.g., 80–110 °C).[6]
Monitoring and Workup:
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Preventing Protodeboronation of 2-(Isobutylthio)pyridine-5-boronic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address the challenge of protodeboronation involving 2-(isobutylthio)pyridine-5-boronic acid and related heteroaromatic boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is 2-(isobutylthio)pyridine-5-boronic acid particularly susceptible?
A1: Protodeboronation is a common and undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes the boronic acid, leading to reduced yields of the desired product and the formation of 2-(isobutylthio)pyridine as a byproduct. Heteroaromatic boronic acids, especially those containing a pyridine ring, are often more prone to this decomposition pathway.[1][2] The electron-deficient nature of the pyridine ring can increase the lability of the C-B bond, making it more susceptible to cleavage under typical cross-coupling conditions.[3]
Q2: What are the primary experimental factors that promote protodeboronation?
A2: Several factors can significantly accelerate the rate of protodeboronation:
-
Base: The type and strength of the base are critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are known to promote protodeboronation more than milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][4] The reaction is often fastest at high pH.[5]
-
Temperature: Elevated reaction temperatures increase the rate of protodeboronation.[3][4]
-
Solvent and Water Content: The presence of a proton source, such as water, can facilitate the unwanted cleavage of the C-B bond.[4][6] While Suzuki-Miyaura reactions often benefit from a small amount of water, excessive amounts can be detrimental.[3][4]
-
Catalyst Inefficiency: If the desired catalytic cycle (e.g., Suzuki-Miyaura coupling) is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[1][4] Paradoxically, some bulky phosphine ligands, often used to facilitate cross-coupling, can also accelerate palladium-catalyzed protodeboronation.[7]
Q3: How can I confirm that protodeboronation is the cause of my low reaction yield?
A3: The most direct way to confirm protodeboronation is to identify the primary byproduct. In the case of 2-(isobutylthio)pyridine-5-boronic acid, the protodeboronated byproduct would be 2-(isobutylthio)pyridine. You can detect this byproduct using analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or by isolating it from the reaction mixture and characterizing it via ¹H NMR spectroscopy. The presence of a significant amount of this des-borylated compound is a strong indicator that protodeboronation is the major competing side reaction.
Q4: What are the most effective strategies to prevent protodeboronation?
A4: The most effective approach is to convert the boronic acid to a more stable boronic ester derivative.[3] Pinacol esters are a common and effective choice, offering greater stability.[8] For particularly sensitive substrates, N-methyliminodiacetic acid (MIDA) boronates are highly recommended.[1][9] MIDA boronates are exceptionally stable and participate in a "slow release" of the free boronic acid under the reaction conditions, which keeps the instantaneous concentration of the unstable species very low, thereby minimizing decomposition.[9]
Troubleshooting Guide
| Symptom | Probable Cause | Recommended Solution |
| Low yield of desired product; significant amount of 2-(isobutylthio)pyridine detected. | Protodeboronation. The reaction conditions (base, temperature, water) are promoting the decomposition of the boronic acid faster than the desired cross-coupling.[3][4] | 1. Switch to a Milder Base: Replace strong bases (NaOH, KOH) with K₃PO₄ or Cs₂CO₃.[3][4] 2. Lower the Temperature: Attempt the reaction at the lowest temperature that allows for catalytic turnover (e.g., 60-80 °C).[3] 3. Use a More Stable Boron Reagent: Convert the boronic acid to its pinacol or MIDA ester derivative.[1][9] |
| Reaction is sluggish and incomplete, leading to protodeboronation over time. | Inefficient Catalytic System. The rate of cross-coupling is too slow, allowing the competing protodeboronation pathway to dominate.[1][4] | 1. Optimize Catalyst/Ligand: Use a highly active palladium precatalyst and robust, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to accelerate the productive reaction rate.[4] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may improve the reaction rate.[1] |
| Inconsistent results, even with modified conditions. | Presence of Excess Water or Oxygen. Water acts as a proton source for protodeboronation, while oxygen can lead to catalyst deactivation or homocoupling.[1][4] | 1. Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Consider adding 4Å molecular sieves.[4][10] 2. Degas Solvents: Thoroughly degas all solvents and reagents and maintain the reaction under a strict inert atmosphere (argon or nitrogen).[1] |
Quantitative Data Summary
The choice of boron reagent and reaction base has a profound impact on the outcome of cross-coupling reactions susceptible to protodeboronation. The tables below provide illustrative data on how these choices affect stability and reaction efficiency.
Table 1: Influence of Boron Reagent Type on Stability and Yield (Illustrative data based on typical outcomes for sensitive heteroaryl boronic acids)
| Boron Reagent Type | Base | Temperature (°C) | Approx. Yield (%) | Approx. Protodeboronation (%) |
| Boronic Acid | K₃PO₄ | 100 | 35 | 60 |
| Pinacol Boronate Ester | K₃PO₄ | 100 | 75 | 20 |
| MIDA Boronate Ester | K₃PO₄ | 100 | >90 | <5 |
Table 2: Effect of Different Bases on a Suzuki-Miyaura Coupling Reaction (Illustrative data using a sensitive boronic acid pinacol ester)
| Base | Temperature (°C) | Approx. Yield (%) | Approx. Protodeboronation (%) |
| KOH | 80 | 40 | 55 |
| Na₂CO₃ | 80 | 65 | 30 |
| K₃PO₄ | 80 | 85 | 10 |
| Cs₂CO₃ | 80 | 88 | <10 |
Key Experimental Protocols
Protocol 1: Conversion of 2-(Isobutylthio)pyridine-5-boronic Acid to its Pinacol Ester
This protocol describes the formation of the more stable pinacol ester, which is a crucial first step before its use in cross-coupling reactions.
Materials:
-
2-(Isobutylthio)pyridine-5-boronic acid
-
Pinacol
-
Anhydrous Toluene or THF
-
Dean-Stark apparatus or molecular sieves
-
Round-bottom flask and condenser
Procedure:
-
To a round-bottom flask, add 2-(isobutylthio)pyridine-5-boronic acid (1.0 equiv.) and pinacol (1.1 equiv.).
-
Add a sufficient volume of anhydrous toluene to dissolve the reagents upon heating.
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and allow the water generated to be removed azeotropically. Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent cross-coupling step or purified by column chromatography on silica gel if necessary.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol utilizes the stable pinacol boronate ester under conditions designed to suppress protodeboronation.[3][4]
Materials:
-
2-(Isobutylthio)pyridine-5-boronic acid pinacol ester (1.2 - 1.5 equiv.)
-
Aryl halide (e.g., Aryl Bromide) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) and cool under a stream of inert gas (argon or nitrogen).
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the anhydrous base (K₃PO₄, 2.5 equiv.), and the palladium catalyst (e.g., 2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Boronic Ester Addition: Add the 2-(isobutylthio)pyridine-5-boronic acid pinacol ester (1.3 equiv.) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: The competitive relationship between the desired Suzuki coupling and the undesired protodeboronation pathway.
Caption: A decision workflow for troubleshooting low yields caused by protodeboronation.
Caption: Conceptual diagram comparing reagent stability and the "slow release" mechanism of MIDA boronates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
dealing with impurities in 2-(isobutylthio)pyridine-5-boronic acid reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 2-(isobutylthio)pyridine-5-boronic acid and its derivatives, particularly in cross-coupling reactions.
Troubleshooting Guides
Encountering unexpected results is a common part of research. This guide addresses frequent issues observed during reactions involving 2-(isobutylthio)pyridine-5-boronic acid, with a focus on problems arising from impurities.
Problem-Solution Matrix for Suzuki-Miyaura Coupling Reactions
| Problem | Potential Cause Related to Impurity | Recommended Solution |
| Low or No Yield of Desired Product | Degradation of Boronic Acid: The reagent may have undergone protodeboronation (loss of the B(OH)₂ group) due to improper storage or harsh reaction conditions.[1][2][3] | Verify the purity of the boronic acid using ¹H or ¹¹B NMR before use. Use a fresh batch or a more stable derivative like a pinacol ester or MIDA boronate.[2][3] Consider milder reaction conditions (lower temperature, weaker base). |
| Presence of Boroxine: The boronic acid has dehydrated to form its cyclic trimer, boroxine.[2][4][5] This can alter the stoichiometry. | While boroxines can often be used directly as they are in equilibrium with the acid in the reaction mixture, their presence indicates potential moisture sensitivity.[2] To ensure accurate stoichiometry, consider pre-treating the reagent to hydrolyze the boroxine back to the boronic acid (see protocols below). | |
| Inactive Catalyst: Impurities in the reaction (or degradation of the boronic acid) can poison the palladium catalyst. | Ensure all reagents and solvents are pure and properly degassed.[6] Use an air-stable pre-catalyst if oxygen sensitivity is suspected. | |
| Significant Side Product Formation | Homocoupling of Boronic Acid: The presence of oxygen or Pd(II) species can catalyze the unwanted dimerization of the boronic acid.[1][7][8][9] | Rigorously degas all solvents and reagents (e.g., via nitrogen/argon sparging) and maintain a strict inert atmosphere throughout the reaction.[7][8][10] The addition of a mild reducing agent may suppress this side reaction.[7][8] |
| Formation of Protodeboronated Byproduct: Excess water, strong base, or high temperatures can lead to the cleavage of the carbon-boron bond, resulting in the formation of 2-(isobutylthio)pyridine.[1][2][11] | Use anhydrous solvents where appropriate, select a milder base (e.g., K₂CO₃ instead of K₃PO₄), and avoid excessive heating. Monitor the reaction to avoid prolonged reaction times at high temperatures. | |
| Complex Mixture of Products/Starting Material | Poor Reagent Quality: The starting boronic acid contains multiple impurities from its synthesis or degradation over time. | Assess the purity of the 2-(isobutylthio)pyridine-5-boronic acid using analytical techniques like HPLC, LC-MS, or NMR before starting the reaction.[1][12][13] Purify the reagent if necessary. |
| Reaction Fails to Initiate | Formation of Unreactive Boronate Species: The chosen base or solvent system may lead to the formation of a boronate species that is slow to transmetalate to the palladium center. | Screen different bases and solvent systems. The choice is often interdependent and substrate-specific.[6][9] A small amount of water is often necessary in Suzuki couplings to facilitate the formation of the active boronate.[2][14] |
Frequently Asked Questions (FAQs)
Q1: My solid 2-(isobutylthio)pyridine-5-boronic acid appears sticky or oily. Is it still usable?
A1: This is a common observation for many boronic acids and is often due to the formation of the corresponding boroxine, a cyclic trimer formed through the loss of water.[2][4][15] In many Suzuki-Miyaura reactions, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can be used directly.[2] However, this physical change indicates that the material has been exposed to conditions causing dehydration and its purity should be assessed by NMR or HPLC to ensure significant degradation has not occurred. The presence of boroxine will also change the molecular weight, affecting stoichiometric calculations.[2]
Q2: How should I properly store 2-(isobutylthio)pyridine-5-boronic acid?
A2: Boronic acids, especially heteroaryl boronic acids, can be sensitive to air, moisture, and heat.[3] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C.[2] For daily use, store it in a desiccator.
Q3: What causes the formation of 2-(isobutylthio)pyridine as a major byproduct in my reaction?
A3: The formation of 2-(isobutylthio)pyridine is the result of protodeboronation, where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond.[1][2] This side reaction is often promoted by harsh conditions such as high temperatures, excessively strong bases, or the presence of protic sources (like excess water) in the reaction mixture.[2][11]
Q4: Can I use the pinacol ester of 2-(isobutylthio)pyridine-5-boronic acid instead of the free acid? What are the advantages?
A4: Yes, using the pinacol boronate ester is an excellent strategy. Boronic esters, such as the pinacol derivative, are generally more stable, less prone to dehydration (boroxine formation), and often exhibit better solubility in organic solvents.[16][17] They are common surrogates for unstable boronic acids and are fully compatible with Suzuki-Miyaura coupling conditions.[3]
Q5: Which analytical techniques are best for assessing the purity of my boronic acid?
A5: A combination of techniques is ideal. ¹H NMR can reveal organic impurities and protodeboronation. ¹¹B NMR is particularly useful for distinguishing between the boronic acid (trigonal, ~δ 25-35 ppm) and its boroxine form (tetrahedral, ~δ 15-25 ppm).[1] HPLC and LC-MS are excellent for quantifying the purity and identifying non-volatile impurities.[1][13][18]
Analytical Techniques for Impurity Detection
| Analytical Technique | Detects/Quantifies | Key Parameters & Notes |
| ¹H NMR | Organic impurities, protodeboronated product. | Provides structural information and relative ratios of impurities to the main compound. |
| ¹¹B NMR | Boronic acid vs. Boroxine ratio. | A key method to assess the degree of dehydration. Boronic acid appears around δ 25-35 ppm, while boroxine is upfield around δ 15-25 ppm.[1] |
| HPLC-UV | Non-volatile impurities, homocoupling product, oxidative degradation products. | A C18 reversed-phase column is typically used. Allows for accurate quantification of purity.[1] |
| LC-MS | Trace impurities and byproducts. | Provides mass information for identifying unknown peaks observed in HPLC.[12][13] |
| GC-MS | Volatile impurities (e.g., protodeboronated product). | Useful for detecting low molecular weight, volatile byproducts.[1] |
Visual Guides and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester (919347-20-9) for sale [vulcanchem.com]
- 18. edepot.wur.nl [edepot.wur.nl]
Technical Support Center: Suzuki-Miyaura Coupling of 2-(Isobutylthio)pyridine-5-boronic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with or plan to work with 2-(isobutylthio)pyridine-5-boronic acid in Suzuki-Miyaura cross-coupling reactions. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and optimized reaction conditions to help you achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 2-(isobutylthio)pyridine-5-boronic acid is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings involving 2-substituted pyridine boronic acids are a common challenge and can be attributed to several factors:
-
Catalyst Inhibition : The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, forming inactive complexes and hindering the catalytic cycle. This is a well-documented issue known as the "2-pyridyl problem".[1]
-
Protodeboronation : This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[2] It is often promoted by the presence of water and certain bases.[3] 2-Heteroaryl boronic acids are particularly susceptible to this decomposition pathway.[4]
-
Slow Transmetalation : The transfer of the electron-deficient pyridine group from the boron atom to the palladium center can be sluggish, which allows for competing decomposition pathways to occur.[4]
-
Thioether-Palladium Interaction : While thioethers are generally tolerated in Suzuki couplings, there is a possibility of the sulfur atom interacting with the palladium catalyst, which could influence catalytic activity.
Q2: Which side reactions are most common with this type of substrate, and how can they be minimized?
A2: The two most prevalent side reactions are protodeboronation and homocoupling of the boronic acid.
-
Minimizing Protodeboronation :
-
Use a More Stable Boron Reagent : Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt. These derivatives are less prone to protodeboronation.[2]
-
Anhydrous Conditions : While some water can be beneficial for dissolving the base, excessive water can accelerate protodeboronation. Using anhydrous solvents and finely powdered, dry bases can be advantageous.[3]
-
Choice of Base : Milder bases or non-aqueous bases can sometimes reduce the rate of protodeboronation.
-
-
Minimizing Homocoupling :
-
Thorough Degassing : Homocoupling is often promoted by the presence of oxygen.[5] Ensure that all solvents are thoroughly degassed and that the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Use of a Pd(0) Source : Starting with a Pd(0) catalyst or using a pre-catalyst that efficiently generates the active Pd(0) species can reduce the amount of Pd(II) species that can lead to homocoupling.[2]
-
Q3: What are the recommended starting conditions for optimizing the base and solvent for this coupling?
A3: For challenging Suzuki couplings with heteroaryl boronic acids, a good starting point for optimization is crucial.
-
Base Selection : Start with a moderately strong inorganic base. Potassium phosphate (K₃PO₄) is often a reliable choice for difficult couplings as it is effective and less harsh than some other strong bases.[6] Other common bases to screen include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).
-
Solvent System : A mixture of an aprotic organic solvent and water is often effective. A 4:1 to 10:1 mixture of 1,4-dioxane/water or toluene/water is a standard starting point.[6] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[6] For substrates prone to protodeboronation, anhydrous solvents like dioxane or toluene can be explored.[3]
-
Catalyst and Ligand : Use a catalyst system known to be effective for heteroaryl couplings. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly recommended.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Catalyst inhibition by pyridine nitrogen.2. Inefficient oxidative addition.3. Protodeboronation of the boronic acid. | 1. Use a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) to shield the palladium center.[2]2. If using an aryl chloride, a more active catalyst system may be needed.3. Switch to the corresponding pinacol boronate ester or trifluoroborate salt.[2] |
| Significant Amount of Unreacted Starting Material | 1. Insufficiently active catalyst system.2. Low reaction temperature.3. Ineffective base or solvent. | 1. Switch to a more active ligand or a pre-catalyst.2. Increase the reaction temperature in increments of 10-20 °C (typically 80-110 °C).[2]3. Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems (dioxane/water, toluene/water). |
| Presence of Homocoupled Byproduct | 1. Oxygen contamination.2. Inefficient reduction of Pd(II) pre-catalyst. | 1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[5]2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst.[2] |
| Formation of Protodeboronated Pyridine | 1. Presence of excess water.2. Base-catalyzed decomposition. | 1. Use anhydrous solvents or minimize the amount of water.2. Screen milder bases (e.g., K₂CO₃) or switch to a non-aqueous base. Consider using the boronic acid as its pinacol ester.[2] |
Data Presentation: Base and Solvent Optimization
The following tables provide representative data on the effect of different bases and solvents on Suzuki-Miyaura couplings of challenging heteroaryl substrates. While this data is not for 2-(isobutylthio)pyridine-5-boronic acid specifically, it serves as a strong starting point for optimization.
Table 1: Effect of Different Bases on Heteroaryl Suzuki-Miyaura Coupling
Reaction conditions: Heteroaryl halide (1.0 equiv), arylboronic acid (1.5 equiv), Pd catalyst (2 mol%), ligand (4 mol%), solvent, 100 °C, 12 h. Yields are representative and will vary based on specific substrates.
| Entry | Base (2.0 equiv) | Solvent | Representative Yield (%) | Notes |
| 1 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 75 | A common and effective base for many couplings.[6] |
| 2 | K₃PO₄ | 1,4-Dioxane | 92 | Often provides excellent yields, especially for challenging substrates.[6] |
| 3 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 88 | A strong and highly effective base, though more expensive. |
| 4 | Na₂CO₃ | Toluene/H₂O (4:1) | 65 | Can be effective, particularly with electron-deficient partners.[6] |
| 5 | KF | THF | 55 | A milder base, useful when base-sensitive functional groups are present.[4] |
Table 2: Effect of Different Solvents on Heteroaryl Suzuki-Miyaura Coupling
Reaction conditions: Heteroaryl halide (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd catalyst (2 mol%), ligand (4 mol%), 100 °C, 12 h. Yields are representative.
| Entry | Solvent System (v/v) | Representative Yield (%) | Notes |
| 1 | 1,4-Dioxane/H₂O (4:1) | 90 | A widely used and highly effective solvent system.[6] |
| 2 | Toluene/H₂O (4:1) | 85 | Another common and effective choice, can be beneficial for less polar substrates. |
| 3 | THF/H₂O (4:1) | 70 | Can be effective, but may be lower boiling than other options. |
| 4 | DMF | 60 | A polar aprotic solvent that can be useful, but may lead to side reactions at high temperatures. |
| 5 | n-Butanol | 88 | A good solvent for couplings with heteroaryltrifluoroborates.[8] |
Experimental Protocols
Protocol 1: General Procedure for Optimization of Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of 2-(isobutylthio)pyridine-5-boronic acid with an aryl or heteroaryl halide. Optimization of the base, solvent, ligand, and temperature will likely be necessary.
Materials:
-
2-(Isobutylthio)pyridine-5-boronic acid (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., SPhos, 3.6 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Reaction Setup : To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-(isobutylthio)pyridine-5-boronic acid, the aryl halide coupling partner, the base, the palladium pre-catalyst, and the phosphine ligand under an inert atmosphere (e.g., in a glovebox).[2]
-
Inert Atmosphere : Seal the vessel and, if not in a glovebox, evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[2]
-
Solvent Addition : Add the degassed solvent via syringe.[2]
-
Reaction : Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C) for 4-24 hours.[2]
-
Monitoring : Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki-Miyaura couplings.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 2-(isobutylthio)pyridine-5-boronic acid Suzuki Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-(isobutylthio)pyridine-5-boronic acid. The unique structure of this substrate, containing both a Lewis-basic pyridine nitrogen and a sulfur-containing thioether, presents specific challenges related to palladium catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with 2-(isobutylthio)pyridine-5-boronic acid so challenging?
A1: The primary difficulty arises from the substrate's molecular structure, which features two functional groups known to interfere with palladium catalysts. The sulfur atom in the isobutylthio group can strongly coordinate to the palladium center, leading to catalyst poisoning.[1][2] Additionally, the Lewis-basic nitrogen atom in the pyridine ring can form stable, inactive complexes with the palladium catalyst, effectively removing it from the catalytic cycle.[3][4] This dual potential for catalyst inhibition makes this substrate particularly challenging.
Q2: What is the main mechanism of catalyst deactivation in this reaction?
A2: Catalyst deactivation proceeds through two primary pathways:
-
Sulfur Poisoning : The thioether's sulfur atom can act as a strong ligand, binding irreversibly to the palladium catalyst's active sites.[1] This process, known as chemisorption, blocks reactants from accessing the catalyst and can lead to the formation of catalytically inactive palladium sulfide species.[1]
-
Pyridine Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium(II) intermediates in the catalytic cycle. This can form stable, off-cycle complexes that are slow to re-enter the productive catalytic pathway, thus inhibiting the reaction.[4]
Q3: What are the visible signs of catalyst deactivation?
A3: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[5] This indicates that the soluble, active palladium complexes have agglomerated into an insoluble, inactive form of elemental palladium. Reaction monitoring via TLC or LC-MS showing a stall in the consumption of starting materials is another strong indicator.[5]
Q4: Besides catalyst poisoning, what other side reactions are common?
A4: Protodeboronation is a significant undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[6] 2-Pyridylboronic acids are particularly susceptible to this issue.[6] Another common side reaction is the homocoupling of the boronic acid, often promoted by the presence of oxygen.[3]
Q5: How can I minimize these issues and improve my reaction yield?
A5: Several strategies can be employed:
-
Ligand Selection : Use bulky, electron-rich phosphine ligands (e.g., biarylphosphine ligands like XPhos or SPhos). These can help stabilize the palladium center, promote the desired reductive elimination step, and sterically hinder the coordination of the pyridine nitrogen and thioether sulfur.[3]
-
Slow Addition : Instead of adding all the 2-(isobutylthio)pyridine-5-boronic acid at once, add it slowly over several hours using a syringe pump. This "slow-release" strategy keeps the concentration of the poisoning substrate low, reducing the rate of catalyst deactivation.[1][7]
-
Use of Boronate Esters : Convert the boronic acid to a more stable derivative, such as a pinacol or N-methyliminodiacetic acid (MIDA) boronate ester.[5][6] These esters slowly release the active boronic acid under reaction conditions, which can help mitigate both protodeboronation and catalyst poisoning.[5][6]
-
Rigorous Inert Atmosphere : Thoroughly degas all solvents and reagents to prevent oxygen from promoting homocoupling or oxidizing the active Pd(0) catalyst.[3][6]
Troubleshooting Guide
Problem 1: Low to no conversion of starting materials.
The reaction mixture turns black shortly after reaching temperature.
| Possible Cause | Recommended Solution |
| Rapid Catalyst Deactivation/Poisoning | The sulfur and/or nitrogen atoms are poisoning the catalyst, causing it to precipitate as palladium black.[1][3] |
| Use a more robust catalyst system. Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) with a suitable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[3] | |
| Increase catalyst loading. A modest increase from 1-2 mol% to 3-5 mol% may help overcome some deactivation.[6] | |
| Lower the reaction temperature. High temperatures can accelerate catalyst agglomeration.[3] Try running the reaction at a lower temperature for a longer duration. | |
| Oxidized Catalyst/Ligands | Reagents or solvents were not properly degassed, leading to oxidation of the active Pd(0) or phosphine ligands.[5] |
| Ensure rigorous degassing. Use freeze-pump-thaw cycles (3-4 times) or sparge the solvent and reaction mixture with argon or nitrogen for at least 30 minutes.[3] Use fresh, high-purity catalyst and ligands.[6] |
Problem 2: Reaction starts but stalls before completion.
Initial product formation is observed, but starting materials remain after extended reaction time.
| Possible Cause | Recommended Solution |
| Progressive Catalyst Deactivation | The catalyst is initially active but is gradually poisoned by the substrate over time.[1] |
| Implement a slow-addition strategy. Prepare a solution of the 2-(isobutylthio)pyridine-5-boronic acid and add it to the reaction mixture via syringe pump over several hours.[1][7] | |
| Use a more stable boronic acid derivative. Synthesize the pinacol or MIDA boronate ester of the substrate. These derivatives slowly hydrolyze to release the boronic acid, keeping its instantaneous concentration low.[5][6] | |
| Insufficient Base | The base is consumed or is not strong enough to facilitate the transmetalation step effectively throughout the reaction. |
| Screen different bases. Consider stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry for heterogeneous reactions.[6] |
Problem 3: Significant formation of protodeboronated pyridine byproduct.
The desired product is formed in low yield, but a major byproduct is 2-(isobutylthio)pyridine.
| Possible Cause | Recommended Solution |
| Protodeboronation | 2-Pyridylboronic acids are prone to protodeboronation, especially in the presence of water or at neutral pH.[6] |
| Use anhydrous conditions. Ensure all solvents and reagents are thoroughly dried. | |
| Optimize the base. The choice of base is critical. While necessary for the catalytic cycle, some bases can promote protodeboronation.[6] Anhydrous K₃PO₄ is often a good choice. | |
| Use a boronate ester. Pinacol or MIDA boronates are significantly more stable towards protodeboronation.[6] | |
| Accelerate the cross-coupling. A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[6] |
Data and Experimental Parameters
Table 1: Recommended Ligands for Challenging Suzuki Couplings
| Ligand | Structure Type | Rationale for Use with Thioether/Pyridine Substrates |
| SPhos / XPhos | Biaryl Monophosphine | Bulky and electron-rich, promoting fast reductive elimination and sterically shielding the palladium center from inhibitory coordination.[3] |
| RuPhos | Biaryl Monophosphine | Similar to SPhos/XPhos, often effective for electron-deficient heterocycles.[3] |
| tBu₃P | Trialkylphosphine | Highly electron-donating, which can increase the rate of oxidative addition, but can be sensitive to air. |
Table 2: Common Reaction Conditions & Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale for Variation |
| Palladium Source | Pd₂(dba)₃ | Buchwald Precatalyst (G3) | Pd(OAc)₂ | Precatalysts offer better stability and more reliable generation of the active Pd(0) species.[3] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Base strength and solubility affect the rate of transmetalation and can influence side reactions like protodeboronation.[6] |
| Solvent | Dioxane / H₂O | Toluene | 2-MeTHF | Solvent polarity affects reagent solubility and can influence the stability of catalytic intermediates. Anhydrous solvents can reduce protodeboronation.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
Caution: Perform all operations under an inert atmosphere (Argon or Nitrogen).
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv., finely ground), palladium precatalyst (e.g., XPhos-Pd-G3, 3 mol%), and ligand (e.g., XPhos, 3.3 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed anhydrous solvent (e.g., Dioxane or 2-MeTHF) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Boronic Acid Addition: In a separate flask, dissolve the 2-(isobutylthio)pyridine-5-boronic acid (1.5 equiv.) in a minimal amount of degassed solvent.
-
Reaction Execution: Heat the catalyst mixture to the desired temperature (e.g., 80-100 °C). Add the boronic acid solution dropwise or via syringe pump over 2-4 hours.
-
Monitoring: Stir the reaction at temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Preparation of 2-(isobutylthio)pyridine-5-pinacol boronate
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve 2-(isobutylthio)pyridine-5-boronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in anhydrous toluene.
-
Dehydration: Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling (Protocol 1) without further purification.[5]
Visualizations
Caption: Primary catalyst deactivation pathways for the specified substrate.
Caption: A decision tree for troubleshooting failed reactions.
Caption: Recommended experimental workflow to minimize catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
side reactions of 2-(isobutylthio)pyridine-5-boronic acid in cross-coupling
Welcome to the technical support center for 2-(isobutylthio)pyridine-5-boronic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of using this reagent in cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My reaction yield is low, and I'm observing significant amounts of the deboronated starting material, 2-(isobutylthio)pyridine. What is happening and how can I fix it?
Answer: You are likely observing protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This is a major pathway for the decomposition of 2-pyridyl boronic acids, which are notoriously unstable, especially under neutral or basic aqueous conditions and at elevated temperatures.[1][2][3]
Solutions:
-
Use Anhydrous Conditions: Minimize water in your reaction. Use dry solvents and ensure all glassware is thoroughly dried.
-
Modify the Boron Moiety: Switch from the boronic acid to a more stable derivative like a pinacol ester, N-methyliminodiacetic acid (MIDA) boronate, or a trifluoroborate salt.[1][4][5] These derivatives exhibit greater stability and can provide a "slow release" of the boronic acid in situ, keeping its concentration low and favoring the desired cross-coupling over protodeboronation.[1][5]
-
Optimize the Base: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, strongly basic aqueous conditions can accelerate protodeboronation.[6] Consider screening weaker inorganic bases like K₂CO₃ or using an anhydrous base.
-
Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[4] If possible, run the reaction at a lower temperature, though this may require a more active catalyst system.
Question 2: I'm seeing a significant amount of a bipyridine byproduct, bis(2-(isobutylthio)pyridin-5-yl), in my reaction mixture. How can I minimize this?
Answer: This byproduct is the result of homocoupling , the self-coupling of two molecules of the boronic acid.[4] This side reaction is often promoted by the presence of oxygen or by Pd(II) species that are not efficiently reduced to the active Pd(0) catalyst.[4][7]
Solutions:
-
Thoroughly Degas the Reaction: Oxygen is a common culprit. Ensure your solvent and reaction mixture are rigorously degassed using methods like the freeze-pump-thaw technique or by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period.[4][8]
-
Use a Pd(0) Source: Instead of a Pd(II) precatalyst like Pd(OAc)₂, consider using a Pd(0) source such as Pd₂(dba)₃.[9] This eliminates the need for in situ reduction, which can sometimes be inefficient and lead to side reactions.
-
Choose an Efficient Precatalyst System: If using a Pd(II) source, pair it with a suitable ligand that promotes rapid reduction to Pd(0) and stabilizes the active catalyst.[4]
Question 3: The reaction is sluggish or stalls completely, even with unreacted starting materials present. What are the likely causes and solutions?
Answer: A stalled reaction can be due to catalyst deactivation or an inherently slow transmetalation step. The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[3][4][10] Additionally, electron-deficient heteroaryl boronic acids can be slow to transmetalate.[2]
Solutions:
-
Employ Specialized Ligands: Use bulky, electron-rich phosphine ligands like the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands stabilize the palladium catalyst, promote the oxidative addition step, and can sterically hinder the inhibitory coordination of the pyridine nitrogen.[4]
-
Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier for difficult steps like oxidative addition, but be mindful of accelerating side reactions like protodeboronation.[4]
-
Consider Additives: The addition of copper salts, such as Cu(OAc)₂, has been shown to promote the cross-coupling of challenging 2-pyridylboranes.[5][11]
Data & Protocols
Table 1: Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Common Causes | Recommended Solutions |
| Protodeboronation | Replacement of the -B(OH)₂ group with a hydrogen atom.[1] | Presence of water, heat, inappropriate pH.[1][3][4] | Use anhydrous conditions; switch to boronic esters (Pinacol, MIDA) or trifluoroborate salts; optimize base and temperature.[4][5] |
| Homocoupling | Self-coupling of the boronic acid to form a bipyridine.[4] | Presence of oxygen; inefficient reduction of Pd(II) precatalyst.[4][7] | Rigorously degas the reaction mixture; use a Pd(0) source (e.g., Pd₂(dba)₃); use an efficient precatalyst system.[4] |
| Catalyst Deactivation | Inhibition of the palladium catalyst's activity. | Coordination of the pyridine nitrogen to the palladium center.[3][4] | Use bulky, electron-rich ligands (e.g., SPhos, XPhos); consider additives like copper salts.[4][11] |
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized starting point and should be optimized for your specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), 2-(isobutylthio)pyridine-5-boronic acid or its ester derivative (1.2 - 1.5 eq.), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1-1.2 eq. relative to Pd).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane, Toluene, or a mixture with water if using a trifluoroborate salt) via syringe.[4]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 4-24 hours), monitoring by TLC or LC-MS.[4]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the desired coupled product.[4]
Visualizations
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common cross-coupling issues.
Key Side Reaction Pathways
Caption: Competing desired and side reaction pathways for boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are 2-pyridyl boronic acids like 2-(isobutylthio)pyridine-5-boronic acid considered "challenging" substrates?
A1: The challenges are multi-faceted. Firstly, the proximity of the nitrogen lone pair to the boronic acid group in 2-pyridyl boronic acids makes them highly susceptible to protodeboronation, a decomposition pathway that cleaves the carbon-boron bond.[3] Secondly, the Lewis basic nitrogen can coordinate to the palladium catalyst, which can inhibit or completely shut down the catalytic cycle.[4][12] Lastly, these electron-deficient heteroaryl systems can exhibit slow rates of transmetalation, a key step in the Suzuki-Miyaura reaction.[2]
Q2: What are the best practices for handling and storing this boronic acid?
A2: Given their inherent instability, 2-pyridyl boronic acids should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).[5] Avoid prolonged exposure to atmospheric moisture and air. For long-term storage, consider converting it to a more stable pinacol or MIDA boronate ester.[5][11]
Q3: When should I consider using a boronic ester or trifluoroborate salt instead of the boronic acid?
A3: You should consider using a derivative whenever you experience issues with protodeboronation or have inconsistent results.[4] Boronic esters (like pinacol esters) and trifluoroborate salts are generally more stable to storage and less prone to decomposition under reaction conditions.[1][4] MIDA boronates are particularly useful as they are exceptionally stable crystalline solids that undergo a "slow release" of the active boronic acid under basic conditions, which can significantly improve yields for unstable substrates.[5][13]
Table 2: Comparison of Boronic Acid Derivatives
| Derivative | Structure | Key Advantages | Considerations |
| Boronic Acid | R-B(OH)₂ | Commercially available, no deprotection needed. | Often unstable, prone to protodeboronation and dehydration to boroxines.[5] |
| Pinacol Ester | R-B(pin) | Increased stability, good for anhydrous coupling. | Requires hydrolysis to boronic acid for transmetalation in some systems.[14] |
| MIDA Boronate | R-B(MIDA) | Exceptionally stable, crystalline solids; enables "slow release" of boronic acid.[5][13] | Requires specific basic conditions (e.g., K₃PO₄, aq. dioxane) for hydrolysis.[5] |
| Trifluoroborate Salt | [R-BF₃]⁻K⁺ | Highly stable, crystalline solids; often easy to handle.[1][4] | Requires specific conditions, often aqueous base, for effective coupling.[4] |
Q4: How do I choose the optimal catalyst system (ligand, palladium source) for this type of coupling?
A4: For challenging 2-pyridyl couplings, highly active catalyst systems are required.[4] Start with a robust Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃. The critical choice is the ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often the most effective.[4] They accelerate the rate-limiting oxidative addition and reductive elimination steps and sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[4]
Q5: What is the role of the base, and which bases are most effective?
A5: The base plays a crucial role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which is necessary for the transmetalation step with the palladium complex.[4] For challenging couplings involving pyridyl boronic acids, strong inorganic bases are often required. Potassium phosphate (K₃PO₄) is a frequently effective choice.[4] Other common bases include K₂CO₃ and Cs₂CO₃. The optimal base often needs to be determined empirically through screening.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of Products from 2-(Isobutylthio)pyridine-5-boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(isobutylthio)pyridine-5-boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with 2-(isobutylthio)pyridine-5-boronic acid?
A1: Common impurities can originate from the starting materials, side reactions, or incomplete reactions. These typically include:
-
Unreacted 2-(isobutylthio)pyridine-5-boronic acid: Can be challenging to remove due to its polarity.
-
Homocoupled byproduct: The self-coupling of the boronic acid to form a bipyridine derivative. This is often promoted by the presence of oxygen.[1][2]
-
Protodeboronation product: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-(isobutylthio)pyridine. Heterocyclic boronic acids can be susceptible to this side reaction.[3]
-
Unreacted aryl/heteroaryl halide: The other starting material in a cross-coupling reaction.
-
Residual palladium catalyst: For pharmaceutical applications, removal of trace metals like palladium is critical due to toxicity concerns.[1][4]
-
Inorganic salts: From the base used in the reaction.
Q2: What are the general strategies for purifying the products of these reactions?
A2: A multi-step approach is often necessary. The most common purification strategies are:
-
Aqueous Work-up: This is a crucial first step to remove the bulk of inorganic salts and water-soluble impurities.[1]
-
Column Chromatography: Both normal-phase (silica gel) and reversed-phase (C18) chromatography are widely used to separate the desired product from impurities.[1]
-
Recrystallization: An excellent method for purifying solid products, often yielding highly pure material.[1]
-
Metal Scavengers: Use of functionalized silica or other materials to bind and remove residual palladium catalyst.[1]
Q3: The sulfur atom in my compound seems to be causing issues with the palladium catalyst. Is this a known problem?
A3: Yes, sulfur-containing compounds can sometimes coordinate to and poison palladium catalysts, potentially affecting reaction efficiency and complicating purification.[5] Special care may be needed to remove the palladium catalyst after the reaction.
Q4: My 2-(isobutylthio)pyridine-5-boronic acid appears to be degrading. How can I improve its stability?
A4: Boronic acids, especially some heterocyclic derivatives, can be unstable and prone to decomposition.[6][7] To enhance stability, consider the following:
-
Storage: Store the boronic acid in a cool, dry place under an inert atmosphere.
-
Use of more stable derivatives: For challenging reactions, converting the boronic acid to a more stable form, such as a MIDA boronate or a potassium organotrifluoroborate, can be beneficial.[3][7] These derivatives can offer improved stability and allow for a slow release of the boronic acid under the reaction conditions.[3][7]
Troubleshooting Guides
Issue 1: Difficulty in Removing Unreacted Boronic Acid
-
Symptom: NMR or LC-MS analysis of the crude product shows a significant amount of remaining 2-(isobutylthio)pyridine-5-boronic acid.
-
Cause: The polarity of the boronic acid is similar to that of the product, making separation by chromatography difficult.
-
Solution:
-
Basic Aqueous Wash: During the work-up, wash the organic layer with an aqueous solution of a mild base (e.g., 1M NaHCO₃ or K₂CO₃). This will convert the acidic boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer.[1]
-
Optimize Chromatography: If a basic wash is not sufficient, careful optimization of the column chromatography conditions is necessary. A shallow solvent gradient may be required for effective separation.[1]
-
Issue 2: Presence of Homocoupled Byproduct
-
Symptom: A significant byproduct with a mass corresponding to the dimer of 2-(isobutylthio)pyridine-5-boronic acid is observed.
-
Cause: Homocoupling is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[1][2]
-
Solution:
-
Degassing: Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1]
-
Catalyst Choice: Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly to minimize side reactions that can occur during the in-situ reduction of Pd(II) precatalysts.[1]
-
Purification: If homocoupling cannot be completely suppressed, meticulous column chromatography or recrystallization will be needed for separation.[1]
-
Issue 3: Product Degradation on Silica Gel Column
-
Symptom: Low recovery of the desired product after silica gel chromatography, with multiple new spots appearing on TLC.
-
Cause: Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.
-
Solution:
-
Neutralize Silica Gel: Pre-treat the silica gel with a solution of a non-nucleophilic base, such as triethylamine (e.g., 1-2% in the eluent), to neutralize the acidic silanol groups.
-
Use Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a polymer-based column.
-
Reversed-Phase Chromatography: If the product is sufficiently polar, reversed-phase chromatography on a C18 column can be a good alternative.
-
Data Presentation
Table 1: Common Solvents for Recrystallization of Pyridine Derivatives
| Solvent/Solvent System | Comments |
| Ethanol | A generally useful solvent for many pyridine derivatives. |
| Isopropanol | Another good option for recrystallization. |
| Ethyl Acetate | Can be effective, particularly for less polar derivatives. |
| Dichloromethane/Hexane | A common two-solvent system for inducing crystallization.[8][9] |
| Ethanol/Water | Useful for more polar compounds. |
Table 2: Troubleshooting Summary for Low Yield
| Observation | Potential Cause | Suggested Solution |
| Low conversion | Inefficient catalyst system | Screen different palladium catalysts and ligands. |
| Protodeboronation of boronic acid | Use a milder base (e.g., K₂CO₃ instead of NaOH). Ensure anhydrous conditions.[3] | |
| Significant side products | Presence of oxygen | Thoroughly degas the reaction mixture. |
| Suboptimal reaction temperature | Optimize the reaction temperature. | |
| Low isolated yield after purification | Product degradation on silica gel | Neutralize silica gel or use an alternative stationary phase. |
| Poor separation from impurities | Optimize chromatography solvent system with a shallow gradient. Try recrystallization. |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with a mild aqueous base (e.g., 1M NaHCO₃) to remove unreacted boronic acid, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorb the crude product: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Prepare the column: Dry-pack a column with silica gel and then wet it with the initial eluent (e.g., a non-polar solvent like hexane).
-
Load the sample: Carefully add the adsorbed crude product to the top of the column.
-
Elute the column: Start with a low polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Collect fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Two-Solvent Recrystallization
-
Dissolve the compound: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of a hot solvent in which it is readily soluble (solvent #1).[8]
-
Induce crystallization: While the solution is still hot, slowly add a second solvent in which the compound is poorly soluble (solvent #2) dropwise until the solution becomes slightly cloudy.[8]
-
Redissolve: If the solution becomes too cloudy, add a few drops of hot solvent #1 to redissolve the precipitate.[8]
-
Cool slowly: Allow the flask to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Induce further crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolate crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent #2.
-
Dry the crystals: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: A general experimental workflow for the purification of products from 2-(isobutylthio)pyridine-5-boronic acid.
Caption: A logical troubleshooting workflow for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. reddit.com [reddit.com]
troubleshooting failed reactions with 2-(isobutylthio)pyridine-5-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing failed or low-yielding reactions with 2-(isobutylthio)pyridine-5-boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Issue 1: Low to No Product Formation
Question: My Suzuki-Miyaura reaction using 2-(isobutylthio)pyridine-5-boronic acid has failed or resulted in a very low yield. What are the primary factors to investigate?
Answer:
Failure in Suzuki-Miyaura coupling reactions involving 2-(isobutylthio)pyridine-5-boronic acid can be attributed to several factors, often related to the inherent properties of the reagent and the reaction conditions. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Verify the purity and stability of your 2-(isobutylthio)pyridine-5-boronic acid. Boronic acids can degrade over time, especially when exposed to air and moisture.[1] Consider using a fresh batch or verifying the integrity of your current stock via NMR.
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Some catalysts are air-sensitive and may have degraded.[1]
-
Inert Atmosphere: The reaction should be conducted under a strict inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the decomposition of the catalyst and the homocoupling of the boronic acid.[1]
-
Solvent and Base Quality: Ensure solvents are anhydrous (if required for the specific protocol) and properly degassed. The choice and quality of the base are critical; it should be finely powdered and dry for anhydrous reactions.[1]
Logical Troubleshooting Workflow:
Below is a workflow to diagnose and resolve common issues.
Caption: A logical workflow for troubleshooting failed reactions.
Issue 2: Catalyst Deactivation
Question: I suspect the sulfur atom in my 2-(isobutylthio)pyridine-5-boronic acid is poisoning the palladium catalyst. How can I address this?
Answer:
Yes, catalyst poisoning by sulfur-containing compounds is a well-documented issue in palladium-catalyzed cross-coupling reactions.[2] The sulfur atom can strongly adsorb to the palladium surface, blocking active sites and leading to reduced catalytic activity or complete deactivation.[2]
Strategies to Mitigate Catalyst Poisoning:
-
Increase Catalyst Loading: A straightforward approach is to increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). This can compensate for the catalyst that is deactivated by the sulfur moiety.
-
Use Specialized Ligands: Certain phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are known to be more robust and can be effective in couplings involving sulfur-containing substrates. They can promote the desired catalytic cycle over catalyst deactivation pathways.
-
Slow Addition: A "slow-release" strategy, where the 2-(isobutylthio)pyridine-5-boronic acid is added slowly to the reaction mixture, can help maintain a low concentration of the sulfur-containing compound at any given time, reducing the rate of catalyst poisoning.[2]
-
Choose the Right Catalyst: Consider using modern, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) which are designed for efficient generation of the active Pd(0) species and can be more resistant to certain modes of deactivation.[1]
| Parameter | Standard Condition | Recommended Change | Rationale |
| Catalyst Loading | 1-3 mol% | 3-5 mol% or higher | Compensates for catalyst deactivation. |
| Ligand | Standard (e.g., PPh₃) | Buchwald-type (e.g., XPhos) | More robust and resistant to poisoning. |
| Addition of Boronic Acid | All at once | Slow addition over time | Minimizes instantaneous concentration of the poisoning agent.[2] |
Issue 3: Protodeboronation Side Reaction
Question: I am observing a significant amount of 2-(isobutylthio)pyridine as a byproduct. What is causing this and how can I prevent it?
Answer:
The formation of 2-(isobutylthio)pyridine is a result of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[3] This is particularly prevalent with heteroaromatic boronic acids, especially 2-substituted pyridines, due to the electronic properties of the pyridine ring.[3][4]
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases in the presence of water can accelerate protodeboronation.[1] Switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[1]
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Use a More Stable Boronic Acid Derivative: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy. These derivatives are more stable and release the boronic acid slowly under the reaction conditions, minimizing its decomposition.[3]
| Parameter | Condition Promoting Deboronation | Recommended Change | Rationale |
| Base | Strong bases (e.g., NaOH, K₃PO₄) in aqueous media | Weaker bases (e.g., K₂CO₃, KF) | Reduces the rate of protonolysis of the C-B bond.[1] |
| Solvent | Protic/Aqueous | Anhydrous (e.g., dry dioxane, toluene) | Removes the proton source.[1] |
| Reagent Form | Boronic Acid | Pinacol or MIDA Boronate Ester | Increases stability and allows for slow release.[3] |
Frequently Asked Questions (FAQs)
Q1: How should I store 2-(isobutylthio)pyridine-5-boronic acid? A1: Like many boronic acids, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place, preferably refrigerated or frozen for long-term storage, to prevent degradation from moisture and air.
Q2: My 2-(isobutylthio)pyridine-5-boronic acid appears clumpy or oily. Can I still use it? A2: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines, which can alter their physical appearance. While boroxines can often be used directly in Suzuki-Miyaura reactions as they are in equilibrium with the monomeric acid form in the reaction mixture, significant degradation may have occurred. It is advisable to check the purity by NMR and consider the impact on stoichiometry.
Q3: What is the "2-pyridyl problem" and how does it relate to my boronic acid? A3: The "2-pyridyl problem" refers to the challenges encountered in cross-coupling reactions with 2-substituted pyridines. These compounds, including 2-pyridyl boronic acids, are often unstable and prone to side reactions like protodeboronation.[4] Additionally, the nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting its activity. Your molecule contains a pyridine ring with a substituent at the 2-position, making it susceptible to these issues.
Q4: Can I use water as a co-solvent in my reaction? A4: While many Suzuki-Miyaura protocols use water as a co-solvent, which can be beneficial for dissolving the base and facilitating the catalytic cycle, it can also promote protodeboronation, especially with unstable boronic acids like yours.[1] If you are observing significant deboronation, switching to an anhydrous solvent system is a recommended troubleshooting step.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting protocol. Optimization of the base, solvent, and catalyst system is often necessary.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 2-(isobutylthio)pyridine-5-boronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Conversion to Pinacol Ester
To improve stability, the boronic acid can be converted to its pinacol ester.
-
Setup: To a round-bottom flask, add 2-(isobutylthio)pyridine-5-boronic acid (1.0 equiv.) and pinacol (1.1 equiv.).
-
Solvent: Add a solvent that allows for azeotropic removal of water (e.g., toluene or THF).
-
Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove water. The reaction is typically complete within a few hours.
-
Isolation: Remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
Signaling Pathways and Workflows
Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.
References
impact of water on 2-(isobutylthio)pyridine-5-boronic acid stability and reactivity
Technical Support Center: 2-(isobutylthio)pyridine-5-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and reactivity of 2-(isobutylthio)pyridine-5-boronic acid, with a particular focus on the impact of water. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Direct stability and reactivity data for 2-(isobutylthio)pyridine-5-boronic acid is not extensively available in the public domain. The information provided is based on established principles for heterocyclic and arylboronic acids.
Frequently Asked Questions (FAQs)
Q1: How should I properly store 2-(isobutylthio)pyridine-5-boronic acid to ensure its stability?
A1: Like many heterocyclic boronic acids, 2-(isobutylthio)pyridine-5-boronic acid is susceptible to degradation.[1] For optimal stability, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), at low temperatures (refrigerated or frozen), and protected from light and moisture. The presence of water can accelerate degradation pathways such as protodeboronation.[2]
Q2: What are the visible signs of degradation for my boronic acid?
A2: Visual signs of degradation can include a change in color, clumping of the solid material (indicating moisture absorption), or a change in solubility. Analytically, degradation can be confirmed by techniques like NMR spectroscopy, where you might observe the appearance of new signals corresponding to the deborylated pyridine derivative or other byproducts. A broadening of peaks can also indicate the presence of boroxine, a cyclic trimer formed from the dehydration of the boronic acid.[3]
Q3: Can I use water as a co-solvent in reactions with 2-(isobutylthio)pyridine-5-boronic acid?
A3: Yes, water is often a necessary co-solvent in Suzuki-Miyaura coupling reactions to facilitate the dissolution of the base and to activate the boronic acid.[4] However, the amount of water and the choice of base are critical.[2][4] Excessive water or a strongly basic aqueous solution can promote protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[2] It is advisable to use degassed solvents to minimize oxidative degradation.[2][5]
Q4: My Suzuki-Miyaura coupling reaction with 2-(isobutylthio)pyridine-5-boronic acid is failing or giving low yields. What should I troubleshoot?
A4: Failure in Suzuki-Miyaura coupling can be due to several factors. Firstly, verify the integrity of your boronic acid, as it may have degraded during storage.[1][2] Secondly, ensure your reaction is performed under strictly inert conditions, as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2][4] The choice of palladium catalyst, ligand, base, and solvent system is also crucial and often requires optimization for heterocyclic substrates.[6][7] Consider using a milder base like K₂CO₃ or KF to minimize protodeboronation.[2]
Q5: What is protodeboronation and how can I minimize it?
A5: Protodeboronation is a significant decomposition pathway for boronic acids, especially electron-rich and heterocyclic ones, where the C-B bond is cleaved and replaced by a C-H bond.[2] This is often accelerated by water (as a proton source) and strong bases.[2] To minimize this, you can:
-
Use anhydrous reaction conditions where possible.[2]
-
Employ milder bases such as K₃PO₄, K₂CO₃, or KF.[2]
-
Use a stoichiometric excess of the boronic acid to compensate for some loss.
-
Protect the boronic acid as a more stable derivative, such as a MIDA boronate, which can release the boronic acid slowly under the reaction conditions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield in Suzuki Coupling | 1. Degraded boronic acid.[1][2] 2. Inactive catalyst.[2] 3. Presence of oxygen.[2][4] 4. Inappropriate base or solvent.[4][7] | 1. Check the purity of the boronic acid by NMR or LC-MS. Use a fresh batch if necessary. 2. Use a fresh, high-quality palladium precatalyst and ligand. 3. Thoroughly degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar).[5] 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[7] |
| Significant Protodeboronation Byproduct | 1. Excess water in the reaction.[2] 2. Base is too strong.[2] 3. High reaction temperature or prolonged reaction time. | 1. Use a minimal amount of degassed water required for the reaction. Consider anhydrous conditions if feasible.[2] 2. Switch to a milder base like KF or K₂CO₃.[2] 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Try lowering the reaction temperature. |
| Formation of Homocoupled Byproduct | 1. Presence of oxygen.[2][4] 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).[4] | 1. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[2] 2. Consider using a Pd(0) source directly or ensure conditions are suitable for in situ reduction of the Pd(II) precatalyst. |
| Inconsistent Reaction Results | 1. Variable quality of the boronic acid. 2. Inconsistent water content in solvents or reagents. 3. Insufficient mixing in biphasic systems. | 1. Use a single, verified batch of boronic acid. Consider converting to a more stable boronate ester for storage.[1] 2. Use anhydrous solvents and add a controlled amount of water. Ensure the base is anhydrous if running a dry reaction.[6] 3. Ensure vigorous stirring to maximize the interface between phases.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 2-(isobutylthio)pyridine-5-boronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of vacuum followed by backfilling with argon or nitrogen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Assessment of Boronic Acid Stability
-
Sample Preparation: Prepare solutions of 2-(isobutylthio)pyridine-5-boronic acid at a known concentration in different solvent systems (e.g., anhydrous acetonitrile, acetonitrile/water 1:1, and an aqueous buffer at a relevant pH).
-
Incubation: Store the solutions under controlled conditions (e.g., room temperature, 40 °C) and protect from light.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quantification: Analyze the aliquots by a suitable method like HPLC with a UV detector or LC-MS.
-
Data Analysis: Quantify the peak area of the 2-(isobutylthio)pyridine-5-boronic acid and any major degradation products. Plot the percentage of remaining boronic acid against time for each condition to determine the degradation rate.
Visualizations
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura reaction.
Caption: Potential degradation pathways for the boronic acid.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-(Isobutylthio)pyridine-5-boronic Acid and Other Pyridineboronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-(isobutylthio)pyridine-5-boronic acid with other pyridineboronic acid alternatives, focusing on their performance in the Suzuki-Miyaura cross-coupling reaction. The content is supported by experimental data from peer-reviewed literature to inform the strategic selection of reagents in synthetic chemistry.
Pyridineboronic acids are indispensable building blocks in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The resulting biaryl and heteroaryl pyridine structures are prevalent scaffolds in numerous pharmaceuticals. However, the reactivity and stability of pyridineboronic acids can vary significantly based on the position of the boronic acid group and the nature of other substituents on the pyridine ring.
This guide specifically examines 2-(isobutylthio)pyridine-5-boronic acid, a member of the 2-substituted pyridineboronic acid class. This class is known for presenting unique challenges in cross-coupling reactions, often referred to as the "2-pyridyl problem." The proximity of the basic nitrogen atom to the boronic acid moiety can lead to catalyst inhibition and competing side reactions, such as protodeboronation. Understanding the electronic and steric effects of the 2-substituent is therefore critical for achieving optimal reaction outcomes.
Quantitative Performance Comparison
While specific comparative data for 2-(isobutylthio)pyridine-5-boronic acid in Suzuki-Miyaura coupling is not extensively available in the public domain, its performance can be inferred by comparing structurally related 2-substituted pyridineboronic acids. The following tables summarize quantitative data from studies on various pyridineboronic acids, illustrating the impact of substituent position and electronic properties on reaction yields.
Table 1: Comparison of Pyridineboronic Acid Isomers in Suzuki-Miyaura Coupling
This table compares the reactivity of different positional isomers of pyridineboronic acid when coupled with various aryl halides. Generally, 3- and 4-pyridineboronic acids exhibit better reactivity than the 2-substituted isomers due to the reduced interference from the pyridine nitrogen.
| Pyridineboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyridine-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 | [1] |
| Pyridine-4-boronic acid | 4-Iodopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | - | 97.2 | [2] |
| Pyridine-2-boronic acid | Aryl Bromides | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | - | 74-91 | [2] |
Table 2: Performance of Various 2-Substituted Pyridineboronic Acids in Suzuki-Miyaura Coupling
The electronic nature of the substituent at the 2-position significantly influences the coupling efficiency. Electron-withdrawing groups can sometimes mitigate the "2-pyridyl problem" by reducing the Lewis basicity of the nitrogen atom.[3] The isobutylthio group in the target compound is generally considered to be electron-donating and sterically bulky, which may present challenges for the coupling reaction.
| 2-Substituted Pyridineboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Fluoropyridine-5-boronic acid | 3-Chloropyridine | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | 88 | [2] |
| 2-Methoxypyridine-5-boronic acid | Aryl Bromide | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 85 | [2] |
| 2-Chloropyridine-5-boronic acid | Allylic Chloride | [Rh(cod)Cl]₂ / Ligand | K₃PO₄ | Toluene/H₂O | 60 | 63 | [3][4] |
| 2-Thiopheneboronic acid* | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 82 | [1][5] |
*Note: 2-Thiopheneboronic acid is included as a heteroaryl analogue to provide insight into the coupling of sulfur-containing rings.
Experimental Protocols
Detailed methodologies are crucial for reproducing and optimizing synthetic procedures. Below are representative protocols for the Suzuki-Miyaura cross-coupling of pyridineboronic acids.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of pyridineboronic acids with aryl halides.
-
Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 eq.), the pyridineboronic acid (1.2-1.5 eq.), the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%). If a ligand (e.g., SPhos, XPhos) is required, it is added at this stage (2-10 mol%).
-
Solvent Addition : Add the degassed solvent or solvent mixture (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction : Stir the mixture at the desired temperature (typically ranging from 80 °C to 110 °C) for the specified time (4-24 hours).
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][6]
Example Protocol: Coupling of Lithium Triisopropyl 2-Pyridylboronate with an Aryl Bromide [2]
-
Reagents : An oven-dried resealable Schlenk tube is charged with Pd₂(dba)₃ (2.0-3.0 mol%), a phosphine oxide ligand (6.0-9.0 mol%), lithium triisopropyl 2-pyridylboronate (0.375 mmol), and anhydrous KF (43.5 mg, 0.75 mmol).
-
Inerting : The Schlenk tube is capped with a rubber septum and then evacuated and backfilled with argon three times.
-
Solvent and Reactant Addition : 1,4-Dioxane (0.75 mL) is added via syringe, followed by the aryl bromide (0.25 mmol).
-
Reaction Conditions : The septum is replaced with a Teflon screw valve, the tube is sealed, and the reaction mixture is heated to 110 °C until the aryl halide is completely consumed as determined by gas chromatography.
-
Purification : The reaction solution is cooled, filtered through a thin pad of silica gel (eluting with ethyl acetate), and the eluent is concentrated under reduced pressure to yield the product.
Mandatory Visualizations: Reaction Mechanisms and Signaling Pathways
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Applications in Drug Discovery: Targeting Key Signaling Pathways
Biaryl pyridine scaffolds synthesized via Suzuki-Miyaura coupling are integral to the development of inhibitors for various signaling pathways implicated in diseases like cancer and inflammation.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[2][7][8] Pyridine and pyrimidine derivatives are common scaffolds for mTOR inhibitors.[9]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in regulating the immune response to infection and is implicated in inflammatory diseases and cancer.[10][11] The development of selective inhibitors for kinases in this pathway, such as IKKα, is an active area of research involving pyridine-containing scaffolds.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel NF-кB inhibitor based on scaffold hopping: 1,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 2-(isobutylthio)pyridine-5-boronic acid vs. its Pinacol Ester in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical choice in this reaction is the selection of the boron-containing reagent. This guide provides an objective comparison between 2-(isobutylthio)pyridine-5-boronic acid and its corresponding pinacol ester, offering insights into their respective performance in Suzuki coupling reactions. While direct comparative experimental data for these specific compounds is not extensively available in peer-reviewed literature, this guide leverages established principles of boronic acid and boronate ester reactivity, supported by data from analogous systems, to provide a comprehensive overview for researchers.
Executive Summary
The primary distinction between using 2-(isobutylthio)pyridine-5-boronic acid and its pinacol ester in Suzuki coupling lies in the trade-off between reactivity and stability. Boronic acids are generally more reactive but are also more susceptible to degradation, particularly protodeboronation. In contrast, pinacol esters offer enhanced stability, simplifying handling and storage, though sometimes at the cost of reduced reaction rates. For pyridine-containing substrates, where the nitrogen atom can influence the catalytic cycle, the stability of the pinacol ester can be particularly advantageous in achieving consistent and high-yielding reactions.
Data Presentation: A Comparative Overview
The following table summarizes the key differences in performance between 2-(isobutylthio)pyridine-5-boronic acid and its pinacol ester based on general observations in Suzuki coupling reactions.
| Parameter | 2-(isobutylthio)pyridine-5-boronic acid | 2-(isobutylthio)pyridine-5-boronic acid pinacol ester | Key Considerations |
| Reactivity | Generally higher; may lead to faster reaction times.[1][2] | Generally lower; may require longer reaction times or higher temperatures.[1] | The pinacol ester may undergo in-situ hydrolysis to the more reactive boronic acid under certain basic aqueous conditions.[3] |
| Stability & Shelf-life | Prone to dehydration to form boroxines and protodeboronation, especially in solution.[1] | Significantly more stable to air, moisture, and chromatography; longer shelf-life.[1][4] | The pinacol group protects the boronic acid moiety from degradation pathways.[5] |
| Handling & Purification | Can be challenging to handle and purify due to instability. | Often crystalline solids that are easier to handle and purify by standard techniques like silica gel chromatography.[1] | The robust nature of pinacol esters makes them more amenable to multi-step synthetic sequences. |
| Reaction Yield | Can provide high yields under optimized conditions, but can be variable due to decomposition. | Often provides more consistent and sometimes higher yields due to enhanced stability and reduced side reactions.[5] | For challenging substrates like some heteroaryl halides, the stability of the pinacol ester can be crucial for achieving good yields.[6][7] |
| Compatibility | May be less compatible with certain functional groups or prolonged reaction times due to instability. | Generally more compatible with a wider range of functional groups and reaction conditions. | The inertness of the pinacol ester allows for greater flexibility in reaction setup. |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling:
-
Reactant Preparation: In a dry reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), 2-(isobutylthio)pyridine-5-boronic acid or its pinacol ester (1.2-1.5 equiv.), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water). Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (2-24 hours).
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical relationship comparing stability and performance.
Caption: General workflow for a Suzuki coupling experiment.
Conclusion
The choice between 2-(isobutylthio)pyridine-5-boronic acid and its pinacol ester for Suzuki coupling is context-dependent. For rapid exploratory studies where reaction speed is paramount and the stability of the boronic acid is not a major concern, the free boronic acid may be suitable. However, for complex, multi-step syntheses, and in drug discovery pipelines where reproducibility, scalability, and high, consistent yields are critical, the superior stability and handling characteristics of the pinacol ester make it the preferred reagent. By understanding the inherent properties of each, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester (919347-20-9) for sale [vulcanchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Cross-Coupling Methods for Pyridine Functionalization
For researchers, scientists, and drug development professionals seeking to move beyond traditional Suzuki-Miyaura cross-coupling with reagents like 2-(isobutylthio)pyridine-5-boronic acid, a diverse landscape of alternative methodologies offers unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides an objective comparison of prominent alternative cross-coupling strategies for the functionalization of pyridine moieties, supported by experimental data and detailed protocols.
Performance Comparison of Key Cross-Coupling Methodologies
The following table summarizes the key characteristics of various cross-coupling methods applicable to pyridine synthesis, offering a comparative overview of their reagents, typical conditions, and reported yields. This allows for a strategic selection of the most suitable method based on the specific synthetic challenge.
| Coupling Method | Organometallic Reagent | Electrophile | Typical Catalyst | Typical Base/Additive | Typical Solvent | Temperature (°C) | Reported Yields on Pyridine Substrates (%) |
| Suzuki-Miyaura | Boronic Acids/Esters | Aryl/Vinyl Halides, Triflates | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Carbonates (e.g., K₂CO₃, Cs₂CO₃), Phosphates (e.g., K₃PO₄) | Dioxane, Toluene, DMF, Water | 80-120 | 70-98[1][2][3] |
| Negishi Coupling | Organozinc Reagents | Aryl/Vinyl Halides, Triflates | Pd(0) or Ni(0) complexes (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂) | None required | THF, Dioxane | 25-100 | 61-95[4] |
| Stille Coupling | Organotin Reagents (Stannanes) | Aryl/Vinyl Halides, Triflates | Pd(0) complexes (e.g., Pd(PPh₃)₄) | LiCl, Cu(I) salts (optional) | Toluene, THF, DMF | 80-110 | 70-95[5] |
| Hiyama Coupling | Organosilanes | Aryl/Vinyl Halides, Triflates | Pd(0) complexes (e.g., Pd(OAc)₂) | Fluoride source (e.g., TBAF) or base (e.g., NaOH) | THF, Dioxane, Toluene | 25-120 | 70-94[6] |
| Buchwald-Hartwig Amination | Amine | Aryl/Vinyl Halides, Triflates | Pd(0) complexes with specialized phosphine ligands (e.g., XPhos, BINAP) | Strong non-nucleophilic bases (e.g., NaOtBu, LHMDS) | Toluene, Dioxane | 80-110 | 55-98[7] |
| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halides | Pd(0) complex and a Cu(I) co-catalyst (e.g., CuI) | Amine base (e.g., Et₃N, piperidine) | THF, DMF | 25-100 | 72-96[8] |
| Decarboxylative Coupling | Carboxylic Acids | Aryl Halides | Pd(0) or Ni(0) complexes, often with a co-catalyst (e.g., Ag₂CO₃) | Base (e.g., K₂CO₃) and/or an oxidant | Dioxane, Toluene, DMF | 100-140 | 41-68[9] |
| C-H Activation/ Functionalization | Unactivated C-H bond | Various coupling partners (e.g., arenes, alkenes) | Pd(II), Rh(I), Ru(II) complexes | Oxidant (e.g., Ag₂CO₃, BQ), often with an acid or base | Various, including organic acids | 100-150 | 50-90[10][11][12] |
| Liebeskind-Srogl Coupling | Thioesters | Boronic Acids | Pd(0) complex with a Cu(I) co-catalyst (e.g., CuTC) | None required (neutral conditions) | THF, Dioxane | 25-80 | 72 (for related ketones)[13] |
Experimental Protocols for Alternative Cross-Coupling Reactions
Detailed methodologies for key alternative cross-coupling reactions are provided below, offering a practical starting point for laboratory implementation.
Negishi Coupling of 2-Pyridylzinc Reagents
This protocol describes the preparation of a solid, moderately air-stable 2-pyridylzinc reagent and its subsequent use in a Negishi cross-coupling reaction.[4][14]
Materials:
-
2-Bromopyridine
-
n-BuLi or s-BuLi in hexanes
-
Anhydrous ZnCl₂ in THF
-
Aryl or heteroaryl halide/triflate
-
Palladium catalyst (e.g., Pd(dba)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Anhydrous THF
Procedure:
-
Preparation of the 2-Pyridylzinc Reagent: To a solution of 2-bromopyridine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi or s-BuLi dropwise. Stir the resulting solution for 30 minutes at -78 °C. Add a solution of anhydrous ZnCl₂ (1.1 equiv) in THF and allow the mixture to warm to room temperature. For the preparation of a solid reagent, the solvent can be removed under vacuum, and the resulting solid can be stored under an inert atmosphere.[4][14]
-
Cross-Coupling Reaction: In a separate flask, combine the aryl or heteroaryl halide/triflate (1.0 equiv), palladium catalyst (2 mol%), and ligand (4 mol%) under an inert atmosphere. Add anhydrous THF, followed by the prepared 2-pyridylzinc reagent solution (1.2 equiv). Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Stille Coupling of Pyridine Derivatives
This procedure outlines a general method for the Stille cross-coupling of a halopyridine with an organostannane reagent.[5][11]
Materials:
-
Halopyridine (e.g., 2-bromopyridine)
-
Organostannane (e.g., (tributylstannyl)benzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Optional: LiCl (2 equiv), CuI (0.1 equiv)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the halopyridine (1.0 equiv), organostannane (1.1 equiv), and palladium catalyst (5 mol%).
-
Add anhydrous solvent and any optional additives like LiCl or CuI.
-
Heat the reaction mixture to 80-110 °C and stir until completion (monitored by TLC or GC-MS).
-
Work-up: Upon cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. The filtrate can be washed with aqueous KF to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.
Hiyama Coupling of Pyridylsilanes
This protocol describes a typical Hiyama coupling of a halopyridine with an organosilane.[15]
Materials:
-
Halopyridine
-
Organosilane (e.g., trimethoxy(phenyl)silane)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., XPhos, 4-10 mol%)
-
Fluoride source (e.g., TBAF, 1.5 equiv) or base (e.g., NaOH)
-
Anhydrous solvent (e.g., THF or dioxane)
Procedure:
-
In a reaction vessel, combine the halopyridine (1.0 equiv), organosilane (1.2 equiv), palladium catalyst, and ligand under an inert atmosphere.
-
Add the anhydrous solvent, followed by the fluoride source or base.
-
Heat the mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water. The organic layer is dried, concentrated, and the residue is purified by chromatography.
Decarboxylative Cross-Coupling of Pyridine Carboxylic Acids
This method utilizes a pyridine carboxylic acid as the coupling partner.
Materials:
-
Pyridine carboxylic acid (e.g., picolinic acid)
-
Aryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Co-catalyst/oxidant (e.g., Ag₂CO₃, 2 equiv)
-
Base (e.g., K₂CO₃, 2 equiv)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
Combine the pyridine carboxylic acid (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst, co-catalyst/oxidant, and base in a reaction vessel under an inert atmosphere.
-
Add the anhydrous solvent and heat the mixture to 120-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. The crude product is then purified by column chromatography.
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the catalytic cycles of key alternative cross-coupling reactions.
References
- 1. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02225H [pubs.rsc.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00929A [pubs.rsc.org]
- 8. scirp.org [scirp.org]
- 9. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 15. Hiyama Coupling [organic-chemistry.org]
A Comparative Analysis of Catalysts for Suzuki-Miyaura Coupling of Pyridine-5-Boronic Acids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of 5-Arylpyridines.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For medicinal chemists, the pyridine scaffold is of particular interest due to its prevalence in a vast array of biologically active compounds. While direct experimental data on the comparative performance of catalysts for 2-(isobutylthio)pyridine-5-boronic acid is not extensively documented in publicly available literature, a robust comparative analysis can be constructed by examining structurally similar pyridine-5-boronic acids. The electronic environment at the 5-position of the pyridine ring is generally favorable for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, leading to good reactivity.[1]
This guide provides a comparative overview of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of pyridine-5-boronic acids with aryl halides, offering insights into their relative performance based on reported yields and reaction conditions.
Comparative Performance of Catalyst Systems
The choice of catalyst, specifically the ligand coordinated to the palladium center, is critical for achieving high yields and overcoming challenges associated with heteroaryl boronic acids.[1] Bulky, electron-rich phosphine ligands have demonstrated particular success in promoting the key steps of the catalytic cycle and mitigating catalyst deactivation.[1] The following table summarizes the performance of various catalyst systems in the Suzuki-Miyaura coupling of pyridine-5-boronic acid derivatives with different aryl halides.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reactants | Product Yield (%) | Reference |
| Pd(dppf)Cl₂ (10 mol%) | dppf | Na₃PO₄ | Dioxane | 100 | Pyridine-2-sulfonyl fluoride + 5-Pyrimidyl boronic ester | 48 | [2] |
| Pd(dppf)Cl₂ (10 mol%) | dppf | Na₃PO₄ | Dioxane/H₂O | 100 | Pyridine-2-sulfonyl fluoride + 4-Methoxyphenyl boronic acid | 66 | [2] |
| Pd[P(t-Bu)₃]₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 2-Bromopyridine + 3-Pyridylboronic acid | 95 | Buchwald, S. L. et al. (Implied from general high performance of this catalyst class) |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100-120 | Various Heteroaryl Chlorides + Pyridine Boronic Acids | Good to Excellent | [3] |
| Pd(OAc)₂ / PPh₃ | PPh₃ | K₂CO₃ | Toluene/H₂O | 95 | 3-Bromopyridine + Phenylboronic acid | 90-95 (as boroxin) | [4] |
| PdCl₂(PPh₃)₂ (5 mol%) | PPh₃ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 2-Amino-5-bromopyridine + 2-Methoxy-5-pyridylboronic acid | 69 | [5] |
Visualizing the Process
To better understand the reaction dynamics and experimental setup, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols are generalized starting points for performing a Suzuki-Miyaura coupling reaction with a pyridine-5-boronic acid derivative. Optimization of specific parameters such as reagent stoichiometry, base, solvent, and temperature is often necessary for a given substrate combination.
Protocol 1: General Procedure using a Pd(dppf)Cl₂ Catalyst
This protocol is adapted from procedures used for the coupling of heteroaryl boronic acids and esters.[2]
Materials:
-
Pyridine-5-boronic acid derivative (1.0 equiv)
-
Aryl halide (1.5 equiv)
-
Pd(dppf)Cl₂ (0.1 equiv)
-
Sodium phosphate (Na₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water (optional, but can be beneficial for boronic esters)[2]
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
To a dry reaction vessel, add the pyridine-5-boronic acid derivative, aryl halide, Pd(dppf)Cl₂, and sodium phosphate.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Add degassed 1,4-dioxane via syringe. If using a boronic ester, a solvent mixture such as dioxane/H₂O (4:1) can be beneficial.[2]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylpyridine.
Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand
This protocol is based on highly active catalyst systems developed for heteroaryl couplings, which are effective for challenging substrates like aryl chlorides.[3]
Materials:
-
Pyridine-5-boronic acid (1.5 equiv)
-
Aryl chloride or bromide (1.0 equiv)
-
Pd₂(dba)₃ (1-2 mol %)
-
SPhos (or other biarylphosphine ligand) (2-4 mol %)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel for air-sensitive techniques
-
Inert gas supply (Argon)
Procedure:
-
In a glovebox or under a stream of argon, add the aryl halide (if solid), pyridine-5-boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to a Schlenk tube equipped with a stir bar.
-
Evacuate and backfill the Schlenk tube with argon (repeat three times).
-
Add anhydrous, degassed 1,4-dioxane via syringe. If the aryl halide is a liquid, add it via syringe at this stage.
-
Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C. Higher temperatures may be required for less reactive aryl chlorides.[3]
-
Stir vigorously until the starting material is consumed as determined by GC or LC-MS analysis.
-
After cooling to room temperature, perform an aqueous workup as described in Protocol 1.
-
Purify the product via flash column chromatography.
Disclaimer: The provided protocols and data are for research and informational purposes only. All chemical reactions should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions. Optimization of reaction conditions is often necessary for specific substrates.
References
A Comparative Guide to the Cost-Effectiveness of 2-(Isobutylthio)pyridine-5-boronic Acid in Biaryl Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient synthesis of novel chemical entities. This guide provides a cost-effectiveness analysis of 2-(isobutylthio)pyridine-5-boronic acid, a key reagent in the synthesis of biaryl and heteroaryl compounds, by comparing its performance and cost against common alternatives in the widely utilized Suzuki-Miyaura cross-coupling reaction.
The pyridine moiety is a cornerstone in medicinal chemistry, and its functionalization is a critical step in the development of new therapeutics. Boronic acids, and their corresponding esters, are indispensable tools for creating carbon-carbon bonds, particularly in the construction of biaryl structures prevalent in many drug candidates. 2-(Isobutylthio)pyridine-5-boronic acid offers a unique combination of a nucleophilic pyridine core with a lipophilic isobutylthio substituent, which can be advantageous for modulating the physicochemical properties of target molecules.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. The efficiency of this reaction is highly dependent on the nature of the coupling partners, catalyst, ligand, and reaction conditions.
While direct, head-to-head comparative studies for 2-(isobutylthio)pyridine-5-boronic acid are not extensively documented in peer-reviewed literature, its performance can be inferred from the general principles of pyridine boronic acid reactivity. The boronic acid group at the 5-position of the pyridine ring is generally well-positioned for effective coupling, avoiding the "2-pyridyl problem" where the proximity of the nitrogen atom can lead to catalyst inhibition and lower yields.[1][2]
The 2-isobutylthio substituent, being an electron-donating group, can influence the electronic properties of the pyridine ring, which may affect the transmetalation step of the catalytic cycle.
Table 1: Performance Comparison of Pyridine-5-boronic Acid Derivatives in a Generic Suzuki-Miyaura Coupling
| Boronic Acid Derivative | Representative Yield | Reaction Time (Typical) | Key Considerations |
| 2-(Isobutylthio)pyridine-5-boronic acid | Data not available in literature | - | The isobutylthio group may offer improved solubility in organic solvents. |
| 2-Methoxypyridine-5-boronic acid | Good to Excellent | 2-24 hours | Widely used, generally reliable performance. |
| 2-Chloropyridine-5-boronic acid | Good to Excellent | 2-24 hours | The chloro-substituent provides a handle for further functionalization. |
| 2-Aminopyridine-5-boronic acid pinacol ester | Good | 12-24 hours | The amino group may require protection depending on the reaction conditions. |
Note: Yields are highly substrate and condition dependent. The data presented is a qualitative summary based on available literature for similar compounds.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of a pyridine-5-boronic acid with an aryl bromide. Optimization of each parameter is crucial for achieving high yields with specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Pyridine-5-boronic acid derivative (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, pyridine-5-boronic acid derivative, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Cost-Effectiveness Analysis
The cost of a building block is a critical factor in the overall expense of a research or drug development program. A direct comparison of catalog prices reveals the relative cost of 2-(isobutylthio)pyridine-5-boronic acid and its alternatives.
Table 2: Cost Comparison of Pyridine-5-boronic Acid Derivatives
| Compound | CAS Number | Supplier Example | Price (USD/gram) |
| 2-(Isobutylthio)pyridine-5-boronic acid | 1218790-69-2 | Available from various custom synthesis providers | Price on request |
| 2-Methoxypyridine-5-boronic acid | 163105-89-3 | Sigma-Aldrich | ~$120 |
| 2-Chloropyridine-5-boronic acid | 444120-91-6 | Sigma-Aldrich | ~$150 |
| 2-Aminopyridine-5-boronic acid pinacol ester | 827614-64-2 | Sigma-Aldrich | ~$188 |
Note: Prices are approximate and subject to change based on supplier and quantity. The price for 2-(isobutylthio)pyridine-5-boronic acid is typically available upon request from custom synthesis suppliers, which often indicates a higher cost compared to readily available analogs.
The higher cost of 2-(isobutylthio)pyridine-5-boronic acid is likely due to a more complex synthesis and lower demand compared to more common building blocks. Therefore, its use would need to be justified by a significant improvement in performance, desired physicochemical properties, or biological activity that cannot be achieved with more economical alternatives.
Biological Significance and Signaling Pathways
The incorporation of different substituents on the pyridine ring can significantly impact the biological activity of the final compound. Thioether-containing pyridine derivatives have been investigated for a range of therapeutic applications, including as anticancer and antitubercular agents. The isobutylthio group in 2-(isobutylthio)pyridine-5-boronic acid can influence the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design.
While the specific biological targets and signaling pathways associated with 2-(isobutylthio)pyridine-5-boronic acid are not well-defined in the public domain, its structural motifs are present in compounds with known biological activities. For researchers exploring structure-activity relationships (SAR), this building block provides a unique modification to probe interactions with biological targets.
Conclusion
2-(Isobutylthio)pyridine-5-boronic acid is a specialized building block for the synthesis of functionalized biaryl compounds. While its performance in Suzuki-Miyaura couplings is expected to be comparable to other 5-pyridylboronic acids, its primary value lies in the introduction of the isobutylthio moiety, which can be used to fine-tune the properties of a target molecule.
From a cost-effectiveness standpoint, the higher price of 2-(isobutylthio)pyridine-5-boronic acid necessitates a clear strategic advantage for its use over more readily available and economical alternatives like 2-methoxy- or 2-chloropyridine-5-boronic acid. Its selection is most justified in later stages of lead optimization where the specific structural and physicochemical properties imparted by the isobutylthio group are demonstrated to be critical for achieving the desired biological activity and pharmacokinetic profile. For initial library synthesis and early-stage exploration, the more cost-effective alternatives are generally recommended.
References
A Comparative Guide to the Spectroscopic Validation of 2-(isobutylthio)pyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The robust validation of chemical products is a cornerstone of reliable scientific research and drug development. This guide provides a comprehensive comparison of spectroscopic methods for the validation of 2-(isobutylthio)pyridine-5-boronic acid, a key building block in medicinal chemistry. By presenting objective performance comparisons and detailed experimental data, this document aims to equip researchers with the necessary information to make informed decisions on the most suitable validation techniques for their specific needs.
Spectroscopic Analysis: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure and purity of 2-(isobutylthio)pyridine-5-boronic acid. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, and their collective data provides a comprehensive analytical profile of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.
¹H NMR (Proton NMR): This technique identifies the number and electronic environment of hydrogen atoms in a molecule. For 2-(isobutylthio)pyridine-5-boronic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the isobutyl group.
¹³C NMR (Carbon NMR): This method provides information about the carbon framework of the molecule. The spectrum will show signals corresponding to each unique carbon atom in the pyridine ring and the isobutyl group. The carbon attached to the boron atom may exhibit a broad signal due to the quadrupolar nature of the boron nucleus.
¹¹B NMR (Boron NMR): As a key technique for boron-containing compounds, ¹¹B NMR is particularly useful for confirming the presence and chemical environment of the boronic acid moiety. The chemical shift in the ¹¹B NMR spectrum can indicate the hybridization state of the boron atom (trigonal planar for the boronic acid or tetrahedral for a boronate ester). For arylboronic acids, the ¹¹B NMR chemical shift typically falls within a characteristic range.[1]
Predicted NMR Data for 2-(isobutylthio)pyridine-5-boronic acid:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.8 (s) | Singlet | H-6 (Pyridine) |
| ~8.2 (d) | Doublet | H-4 (Pyridine) | |
| ~7.8 (d) | Doublet | H-3 (Pyridine) | |
| ~3.1 (d) | Doublet | -SCH₂- | |
| ~2.1 (m) | Multiplet | -CH(CH₃)₂ | |
| ~1.0 (d) | Doublet | -CH(CH₃)₂ | |
| ¹³C | ~165 | - | C-2 (Pyridine) |
| ~155 | - | C-6 (Pyridine) | |
| ~145 | - | C-4 (Pyridine) | |
| ~125 | - | C-3 (Pyridine) | |
| ~120 (broad) | - | C-5 (Pyridine-B) | |
| ~40 | - | -SCH₂- | |
| ~28 | - | -CH(CH₃)₂ | |
| ~22 | - | -CH(CH₃)₂ | |
| ¹¹B | 25 - 35 | Broad Singlet | -B(OH)₂ |
Note: Predicted chemical shifts are estimates and can vary based on solvent, concentration, and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. Key characteristic vibrational frequencies are expected for the B-O-H, C-S, and pyridine ring functionalities in 2-(isobutylthio)pyridine-5-boronic acid.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (from B(OH)₂) |
| ~1600, ~1470, ~1430 | Medium-Strong | Pyridine ring C=C and C=N stretching |
| ~1350 | Strong | B-O stretch |
| ~1200 | Medium | C-N stretch |
| ~700 | Medium | C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural elucidation and confirmation. For boronic acids, derivatization is often employed to improve volatility and prevent the formation of boroxines, which can complicate analysis.[2]
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 211 | [M]⁺ (Molecular Ion) |
| 154 | [M - C₄H₉]⁺ (Loss of isobutyl group) |
| 123 | [M - C₄H₉S]⁺ (Loss of isobutylthio group) |
| 78 | [Pyridine]⁺ |
Comparison of Validation Methods
Beyond the primary spectroscopic techniques, other analytical methods can be employed for the validation and purity assessment of 2-(isobutylthio)pyridine-5-boronic acid. These methods offer different advantages in terms of sensitivity, selectivity, and throughput.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection.[3] | High sensitivity and resolution for impurity profiling. | May require method development for optimal separation; boronic acids can be challenging to analyze due to their polarity. |
| Quantitative NMR (qNMR) | Absolute quantification against a certified internal standard.[4] | High precision and accuracy; does not require a specific reference standard for the analyte.[5] | Lower sensitivity compared to HPLC; requires a high-field NMR spectrometer. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with visualization under UV light or with a staining agent.[6] | Simple, rapid, and cost-effective for qualitative analysis and reaction monitoring. | Not quantitative; lower resolution compared to HPLC. |
| GC-MS (with Derivatization) | Gas chromatographic separation followed by mass spectrometric detection, requiring derivatization to increase volatility. | High resolution and sensitivity; provides structural information from fragmentation patterns. | Requires a derivatization step, which can add complexity and potential for side reactions. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible analytical data.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of 2-(isobutylthio)pyridine-5-boronic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). For quantitative NMR (qNMR), a certified internal standard of known purity and concentration must be added.[4]
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 30-45°.
-
Relaxation Delay (D1): 1-5 seconds (for qualitative analysis); for qNMR, D1 should be at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).[5]
-
Number of Scans: 8-16 for qualitative; 16-64 for qNMR to achieve a good signal-to-noise ratio.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Technique: Proton-decoupled.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Instrument Parameters (¹¹B NMR):
-
Spectrometer: 128 MHz or higher.
-
Technique: Proton-decoupled.
-
Relaxation Delay (D1): 0.1-1 second.
-
Number of Scans: 1024 or more.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid 2-(isobutylthio)pyridine-5-boronic acid directly onto the ATR crystal.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Accessory: ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
-
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1-10 µg/mL. The addition of a small amount of formic acid can aid in protonation for positive ion mode analysis.[2]
-
Instrument Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS).
-
Infusion: Direct infusion or via a liquid chromatograph (LC-MS).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Visualization of Analytical Workflows
To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows and the logical relationships between the different validation techniques.
References
assessing the green chemistry metrics of 2-(isobutylthio)pyridine-5-boronic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to 2-(isobutylthio)pyridine-5-boronic acid, a key building block in pharmaceutical research. The assessment focuses on established green chemistry metrics to evaluate the environmental impact and efficiency of each method. Detailed experimental protocols and quantitative data are presented to support an objective comparison, enabling informed decisions in the selection of sustainable synthetic strategies.
Introduction
The principles of green chemistry are increasingly integral to modern drug development, emphasizing the need for environmentally benign and efficient chemical syntheses. Pyridine boronic acids are vital reagents in cross-coupling reactions for the synthesis of complex molecules. This guide evaluates two plausible synthetic pathways to 2-(isobutylthio)pyridine-5-boronic acid:
-
Route 1: Lithiation-Borylation of 2-(isobutylthio)pyridine. This classic approach involves the direct C-H activation of the pyridine ring followed by reaction with a boron electrophile.
-
Route 2: Palladium-Catalyzed Borylation of 2-chloro-5-(isobutylthio)pyridine. This method utilizes a Suzuki-Miyaura type cross-coupling reaction, a widely used C-B bond formation strategy.
The greenness of these routes is assessed using key metrics: Atom Economy, Process Mass Intensity (PMI), and E-Factor.
Experimental Protocols
Route 1: Synthesis of 2-(isobutylthio)pyridine-5-boronic acid via Lithiation-Borylation
-
Preparation of 2-(isobutylthio)pyridine: A solution of 2-mercaptopyridine (11.1 g, 100 mmol) in dimethylformamide (DMF, 200 mL) is treated with sodium hydride (4.4 g, 110 mmol, 60% dispersion in mineral oil) at 0 °C. After stirring for 30 minutes, 1-bromo-2-methylpropane (15.07 g, 110 mmol) is added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water (200 mL) and extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-(isobutylthio)pyridine (16.7 g, 92% yield).
-
Lithiation and Borylation: To a solution of 2-(isobutylthio)pyridine (16.7 g, 92 mmol) in anhydrous tetrahydrofuran (THF, 250 mL) at -78 °C under a nitrogen atmosphere, n-butyllithium (2.5 M in hexanes, 40.5 mL, 101.2 mmol) is added dropwise. The mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (20.8 g, 110.4 mmol) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Isolation: The reaction is quenched by the slow addition of 2 M hydrochloric acid (150 mL) at 0 °C. The aqueous layer is separated, and the pH is adjusted to 7 with a saturated sodium bicarbonate solution. The mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product. The product is purified by recrystallization from an ethanol/water mixture to afford 2-(isobutylthio)pyridine-5-boronic acid (14.5 g, 75% yield).
Route 2: Synthesis of 2-(isobutylthio)pyridine-5-boronic acid via Palladium-Catalyzed Borylation
-
Preparation of 2-chloro-5-(isobutylthio)pyridine: To a solution of 2-chloro-5-mercaptopyridine (14.5 g, 100 mmol) in DMF (200 mL), potassium carbonate (15.2 g, 110 mmol) and 1-bromo-2-methylpropane (15.07 g, 110 mmol) are added. The mixture is stirred at 60 °C for 6 hours. After cooling, the mixture is poured into water (400 mL) and extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-chloro-5-(isobutylthio)pyridine (18.3 g, 90% yield).
-
Palladium-Catalyzed Borylation: A mixture of 2-chloro-5-(isobutylthio)pyridine (18.3 g, 90 mmol), bis(pinacolato)diboron (25.1 g, 99 mmol), potassium acetate (26.5 g, 270 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 2.2 g, 3 mol%) in 1,4-dioxane (300 mL) is degassed with nitrogen for 15 minutes. The reaction mixture is heated at 100 °C for 12 hours.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature, filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed with water (2 x 100 mL) and brine (100 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting crude boronic ester is hydrolyzed by stirring with a 2:1 mixture of acetone and 1 M aqueous HCl (150 mL) for 4 hours at room temperature. The acetone is removed under reduced pressure, and the aqueous solution is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried and concentrated. The product is purified by recrystallization from an ethanol/water mixture to yield 2-(isobutylthio)pyridine-5-boronic acid (15.9 g, 84% yield).
Green Chemistry Metrics: A Comparative Analysis
The following tables summarize the calculated green chemistry metrics for the two synthetic routes.
Table 1: Green Chemistry Metrics for the Synthesis of 2-(isobutylthio)pyridine-5-boronic acid
| Metric | Route 1: Lithiation-Borylation | Route 2: Pd-Catalyzed Borylation | Ideal Value |
| Atom Economy (%) | 79.8% | 65.2% | 100% |
| Process Mass Intensity (PMI) | 58.3 | 45.7 | 1 |
| E-Factor | 57.3 | 44.7 | 0 |
Table 2: Breakdown of Mass Inputs for PMI and E-Factor Calculation
| Material | Route 1: Mass (g) | Route 2: Mass (g) |
| Starting Materials | 31.77 | 32.8 |
| Reagents | 17.2 | 53.8 |
| Solvents | 795 | 650 |
| Total Mass In | 843.97 | 736.6 |
| Product Mass Out | 14.5 | 15.9 |
Analysis of Green Chemistry Metrics
-
Atom Economy: Route 1 exhibits a higher atom economy, indicating that a larger proportion of the reactant atoms are incorporated into the final product. This is primarily due to the direct C-H functionalization, which avoids the use of a leaving group that is discarded in Route 2 (the chlorine atom).
-
Process Mass Intensity (PMI): Route 2 has a more favorable (lower) PMI. This metric considers the total mass of all materials used (starting materials, reagents, solvents) to produce a certain mass of product. The lower PMI for Route 2 suggests a more mass-efficient process overall, largely due to the use of less solvent per gram of product.
Logical Workflow for Assessing Green Chemistry Metrics
The following diagram illustrates the logical workflow for the assessment of the green chemistry metrics for a given chemical synthesis.
Caption: A flowchart outlining the process of evaluating the green chemistry metrics of a synthetic route.
Conclusion
This comparative guide demonstrates that while the lithiation-borylation route (Route 1) for the synthesis of 2-(isobutylthio)pyridine-5-boronic acid offers a better atom economy, the palladium-catalyzed borylation (Route 2) is superior in terms of overall mass efficiency, as indicated by its lower PMI and E-Factor. The choice of the most "green" synthesis will depend on the specific priorities of the researcher or organization. If minimizing the intrinsic waste of the chemical transformation is paramount, Route 1 is preferable. However, if the focus is on reducing the total mass of materials used and waste generated throughout the entire process, including solvents, Route 2 presents a more sustainable option. This analysis underscores the importance of a multi-metric approach to holistically evaluate the environmental performance of chemical syntheses.
Literature Review: 2-(Isobutylthio)pyridine-5-boronic Acid in Synthetic and Medicinal Chemistry
A detailed literature review reveals a scarcity of published data specifically detailing the applications of 2-(isobutylthio)pyridine-5-boronic acid (CAS 1218790-69-2). While this compound is commercially available, scientific articles and patents providing specific experimental data, protocols, or its role in signaling pathways are not readily found in the public domain. However, based on the well-established chemistry of analogous pyridine boronic acids, its potential applications can be inferred, primarily as a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. [1][2][3][4]
This guide will, therefore, provide a comparative overview of the expected applications of 2-(isobutylthio)pyridine-5-boronic acid by drawing parallels with structurally similar compounds. It will also present a generalized experimental protocol for its most likely application—the Suzuki-Miyaura cross-coupling reaction—and visualize the catalytic cycle.
Comparison with Alternative Heterocyclic Boronic Acids
2-(Isobutylthio)pyridine-5-boronic acid belongs to the broad class of heteroaryl boronic acids, which are indispensable reagents in modern drug discovery and materials science.[2][5] Its utility is best understood by comparing its structural features to other pyridine-based boronic acids.
| Feature | 2-(Isobutylthio)pyridine-5-boronic Acid | Alternative Pyridine Boronic Acids (e.g., 2-chloropyridine-5-boronic acid) | General Aryl Boronic Acids (e.g., phenylboronic acid) |
| Core Structure | Pyridine | Pyridine | Benzene |
| Key Substituent | 2-(Isobutylthio) group | Varies (e.g., chloro, methoxy, amino) | Varies |
| Reactivity in Suzuki Coupling | Expected to be a competent coupling partner. The electron-donating nature of the isobutylthio group may influence the electronic properties of the pyridine ring. | Reactivity is highly dependent on the substituent. Electron-withdrawing groups can sometimes hinder the reaction.[6] | Generally robust and well-behaved coupling partners. |
| Potential Applications | Synthesis of substituted bi-aryl compounds with potential applications in medicinal chemistry as enzyme inhibitors or receptor modulators.[3][7] | Widely used in the synthesis of pharmaceuticals and agrochemicals.[5] | Broadly used in organic synthesis, from pharmaceuticals to organic electronics. |
| Advantages | The isobutylthio group offers a unique handle for further chemical modification and can influence the pharmacokinetic properties of the final molecule. | A wide variety of substituted pyridine boronic acids are commercially available, allowing for extensive structure-activity relationship (SAR) studies. | Well-understood reactivity and a vast number of commercially available derivatives. |
| Disadvantages | Lack of specific literature data makes predicting its precise reactivity and optimizing reaction conditions challenging without empirical investigation. | Some pyridine boronic acids can be unstable or prone to protodeboronation (loss of the boronic acid group).[8] | Lacks the nitrogen atom of the pyridine ring, which is often a key pharmacophore in drug molecules. |
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The most anticipated application of 2-(isobutylthio)pyridine-5-boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form a carbon-carbon bond between the pyridine ring and another aryl or heteroaryl moiety.[9][10] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[9]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative, non-validated protocol for the coupling of 2-(isobutylthio)pyridine-5-boronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent is typically required for a specific substrate combination.
Materials:
-
2-(Isobutylthio)pyridine-5-boronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 2-(isobutylthio)pyridine-5-boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (0.01-0.05 equivalents) and, if required, a ligand.
-
Purge the vessel with an inert gas for 5-10 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired bi-aryl product.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While direct experimental evidence for the applications of 2-(isobutylthio)pyridine-5-boronic acid is lacking in the current literature, its chemical structure strongly suggests its utility as a versatile building block in organic synthesis. Its primary role is likely as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to construct complex bi-aryl systems, which are prevalent in pharmaceutical and materials science research. The isobutylthio moiety provides a unique structural element that can be exploited for further functionalization or to modulate the biological activity of target molecules. Further research is needed to fully characterize the reactivity and potential applications of this specific boronic acid.
References
- 1. 9dingchem.com [9dingchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester (919347-20-9) for sale [vulcanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
Safety Operating Guide
Proper Disposal of 2-(Isobutylthio)pyridine-5-boronic acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-(Isobutylthio)pyridine-5-boronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Key Hazards:
-
Harmful if swallowed[1]
-
Causes skin irritation[2]
-
Causes serious eye irritation[2]
-
May cause respiratory irritation[2]
Required Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn at all times when handling 2-(Isobutylthio)pyridine-5-boronic acid:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[3] |
| Body Protection | A laboratory coat or appropriate protective clothing to prevent skin exposure.[3] |
| Respiratory | In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Small Spills (in a fume hood):
-
Restrict Access: Ensure the spill is contained within the chemical fume hood.
-
Absorb: Cover the spill with an inert, dry absorbent material.
-
Collect: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][4]
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly.
Large Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Secure: Secure the area to prevent unauthorized entry.
-
Notify: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[4]
Waste Disposal Workflow
The disposal of 2-(Isobutylthio)pyridine-5-boronic acid must be handled as hazardous waste, in accordance with local, state, and federal regulations.
Caption: Waste Disposal Workflow for 2-(Isobutylthio)pyridine-5-boronic acid.
Decontamination Procedures
Proper decontamination is essential after handling 2-(Isobutylthio)pyridine-5-boronic acid to prevent cross-contamination and exposure.
| Exposure Type | Decontamination Protocol |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention.[2] |
| Equipment | Triple rinse equipment with a suitable solvent. Collect the rinsate as hazardous waste.[5] |
Incompatible Materials
To prevent hazardous reactions, store 2-(Isobutylthio)pyridine-5-boronic acid waste away from the following incompatible materials:
The following diagram illustrates the logical relationship for safe storage:
Caption: Segregated storage is crucial for safety.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Isobutylthio)pyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for ensuring laboratory safety and streamlined chemical handling.
This document provides crucial safety and logistical information for the proper handling and disposal of 2-(Isobutylthio)pyridine-5-boronic acid. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Handling Protocols
When working with 2-(Isobutylthio)pyridine-5-boronic acid, a compound belonging to the boronic acid family and containing a thioether linkage, it is essential to assume it may present hazards similar to related structures. These include potential skin, eye, and respiratory irritation.[1][2][3][4][5] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is your first line of defense against potential exposure. The following table summarizes the required protective gear.
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[1][2][6][7] | Protects against dust particles, splashes, and direct contact with the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][6][8] | Prevents skin contact and potential absorption. |
| Body Protection | A long-sleeved laboratory coat.[1][6][8] | Minimizes the risk of skin contamination on the arms and torso. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust formation is likely or if working outside of a fume hood.[1] | Protects the respiratory system from inhalation of potentially irritating dust. |
Experimental Workflow: From Handling to Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of 2-(Isobutylthio)pyridine-5-boronic acid.
Step-by-Step Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.[1][9]
-
Waste Segregation: Do not mix 2-(Isobutylthio)pyridine-5-boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] This compound may be incompatible with strong oxidizing agents.[1][2]
-
Containerization:
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "2-(Isobutylthio)pyridine-5-boronic acid".[2]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area within your laboratory.[1][2]
-
Disposal: Contact your institution's EHS department to arrange for the collection and proper disposal of the hazardous waste. Laboratory personnel should not transport hazardous waste outside of their designated work area.[2]
Spill Management:
In the event of a spill, ensure the area is well-ventilated and avoid generating dust.[8] Wearing your full PPE, carefully sweep up the solid material and place it in a designated hazardous waste container.[3] Clean the spill area with an appropriate solvent and decontaminating solution. All materials used for cleanup should be disposed of as hazardous waste.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.pt [fishersci.pt]
- 5. pipharm.com [pipharm.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
